molecular formula C4H4INS B12967669 4-Iodo-5-methylthiazole CAS No. 1401963-24-3

4-Iodo-5-methylthiazole

Cat. No.: B12967669
CAS No.: 1401963-24-3
M. Wt: 225.05 g/mol
InChI Key: RBEKTAFXLSUXQK-UHFFFAOYSA-N
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Description

4-Iodo-5-methylthiazole is a useful research compound. Its molecular formula is C4H4INS and its molecular weight is 225.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1401963-24-3

Molecular Formula

C4H4INS

Molecular Weight

225.05 g/mol

IUPAC Name

4-iodo-5-methyl-1,3-thiazole

InChI

InChI=1S/C4H4INS/c1-3-4(5)6-2-7-3/h2H,1H3

InChI Key

RBEKTAFXLSUXQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CS1)I

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure Elucidation of 4-Iodo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

The thiazole scaffold is a pharmacophore of high privilege in medicinal chemistry, serving as the core architecture for diverse therapeutics including ritonavir (antiretroviral), bleomycin (antineoplastic), and cefditoren (antibiotic).

4-Iodo-5-methylthiazole represents a critical building block for cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its value lies in the C4-iodine handle , which allows for the regioselective introduction of complex substituents at the 4-position, a motif often required to optimize binding affinity in kinase inhibitors and GPCR ligands.

However, the synthesis of 4-halothiazoles is fraught with regiochemical ambiguity. Standard electrophilic halogenation often favors the C5 position, while lithiation strategies favor C2. Consequently, confirming the structure of this compound requires a rigorous exclusion of its isomers: 5-iodo-4-methylthiazole and 2-iodo-5-methylthiazole .

This guide provides a definitive, self-validating protocol for the structural elucidation of this compound, synthesizing NMR spectroscopy (


H, 

C, 2D) and synthetic logic.

Part 2: Synthetic Logic & Impurity Profile

To understand the analytical challenge, one must understand the genesis of the impurities. The structural assignment is not merely about "what is it?" but "why is it not the others?"

The Regioisomer Landscape
IsomerStructure DescriptionOrigin/Risk
This compound (Target)I at C4, Me at C5, H at C2.Target. Difficult to access via direct iodination.
5-Iodo-4-methylthiazole I at C5, Me at C4, H at C2.Major Impurity. Formed if starting material is 4-methylthiazole (electrophilic iodination prefers C5).
2-Iodo-5-methylthiazole I at C2, Me at C5, H at C4.Major Impurity. Formed via lithiation of 5-methylthiazole (C2 is most acidic).
Synthetic Pathways & Decision Tree

The following Graphviz diagram illustrates the synthetic logic and where the ambiguity arises, necessitating the elucidation protocol.

G Target Target: this compound Elucidation ELUCIDATION REQUIRED Distinguish C2 vs C4 vs C5 Target->Elucidation Start1 Precursor: 5-Methylthiazole Lithiation Reaction: Lithiation (nBuLi) Start1->Lithiation C2 Acidic Proton Sandmeyer Reaction: Sandmeyer (from 2-amino-4-iodo...) Start1->Sandmeyer Multi-step Route Start2 Precursor: 4-Methylthiazole Electrophilic Reaction: Electrophilic Iodination (NIS) Start2->Electrophilic C5 Open Isomer2 Isomer: 2-Iodo-5-methylthiazole (Thermodynamic Lithiation Product) Lithiation->Isomer2 Quench w/ I2 Isomer5 Isomer: 5-Iodo-4-methylthiazole (Electrophilic Preference) Electrophilic->Isomer5 C5 Selective Sandmeyer->Target Regiospecific Isomer2->Elucidation Isomer5->Elucidation

Caption: Synthetic pathways leading to the target and its primary regioisomers. Direct methods often yield Isomer 2 or 5, making structural verification of Target critical.

Part 3: Spectroscopic Elucidation Protocol

This section details the self-validating logic to confirm the structure.

Proton NMR ( H NMR) Analysis[1][2]

The


H NMR spectrum provides the first checkpoint. The key discriminator is the chemical shift of the single aromatic proton.
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO is preferred for sharper heteroaromatic signals).
  • Diagnostic Signal: The aromatic proton.[1]

IsomerProton PositionExpected Chemical Shift (

, ppm)
Multiplicity
2-Iodo-5-methyl H4 7.50 – 8.00 Singlet (broad) or Quartet (

Hz)
4-Iodo-5-methyl H2 8.70 – 9.00 Singlet
5-Iodo-4-methyl H2 8.70 – 9.00 Singlet

Decision Logic:

  • Check

    
    :  If the signal is 
    
    
    
    ppm, it is likely H4 . The compound is 2-iodo-5-methylthiazole .
  • If

    
     ppm:  It is H2 . The compound is either the 4-iodo  or 5-iodo  isomer.
    
    • Note: H2 is deshielded by both the adjacent Nitrogen and Sulfur atoms.

Carbon-13 NMR ( C NMR) Analysis

This is the definitive method for distinguishing the 4-iodo and 5-iodo isomers. The "Heavy Atom Effect" of iodine causes a significant shielding (upfield shift) of the ipso-carbon.

  • Reference Shifts (Unsubstituted Thiazole):

    • C2: ~153 ppm

    • C4: ~143 ppm

    • C5: ~119 ppm

  • Iodine Effect:

    
     to 
    
    
    
    ppm (shielding).
CarbonThis compound (Target)5-Iodo-4-methylthiazole (Isomer)
C2 ~150-155 ppm (Deshielded)~150-155 ppm (Deshielded)
C4 ~105-115 ppm (I-substituted) ~150-155 ppm (Me-substituted)
C5 ~130-135 ppm (Me-substituted)~75-85 ppm (I-substituted)

Decision Logic:

  • Locate the Carbon bearing the Iodine (typically a quaternary carbon with low intensity).

  • If the I-bearing carbon is extremely upfield (< 90 ppm): It is C5-I . The compound is 5-iodo-4-methylthiazole .[2][3][4]

  • If the I-bearing carbon is moderately shielded (~105-115 ppm): It is C4-I . The compound is This compound .

    • Reasoning: C5 is naturally more shielded than C4. Applying the iodine effect to C5 pushes it to a very low frequency (<90 ppm). Applying it to C4 pushes it to ~110 ppm.

2D NMR Validation (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) confirms the connectivity.

  • Experiment:

    
    H-
    
    
    
    C HMBC (optimized for
    
    
    Hz).
  • Target Interaction: Correlation from the Methyl Protons to the ring carbons.

Workflow:

  • Identify Methyl protons (

    
     ppm).
    
  • Observe correlations to:

    • Ipso-Carbon: The carbon directly attached to the methyl.

    • Ortho-Carbon: The adjacent carbon.

Interpretation:

  • In this compound:

    • Methyl (at C5) correlates to C5 (Me-bearing) and C4 (I-bearing).

    • Look at the chemical shift of the correlated ortho-carbon (C4). It should be the ~110 ppm signal.

  • In 5-Iodo-4-methylthiazole:

    • Methyl (at C4) correlates to C4 (Me-bearing) and C5 (I-bearing).

    • Look at the chemical shift of the correlated ortho-carbon (C5). It should be the <90 ppm signal.

Part 4: Elucidation Logic Flowchart

The following diagram summarizes the decision-making process for the analyst.

Elucidation Start Start: Unknown Sample (Expected: this compound) H1_NMR Step 1: 1H NMR Analyze Aromatic Proton Shift Start->H1_NMR Check_Shift Shift > 8.5 ppm? H1_NMR->Check_Shift Isomer2 Conclusion: 2-Iodo-5-methylthiazole (Proton is H4) Check_Shift->Isomer2 No (~7.5-8.0 ppm) C13_NMR Step 2: 13C NMR Analyze Quaternary Carbons Check_Shift->C13_NMR Yes (H2 present) Check_Shielding I-Carbon Shift? C13_NMR->Check_Shielding Isomer5 Conclusion: 5-Iodo-4-methylthiazole (C5-I is < 90 ppm) Check_Shielding->Isomer5 Extremely Shielded (<90 ppm) Target CONFIRMED: this compound (C4-I is ~110 ppm) Check_Shielding->Target Moderately Shielded (~110 ppm)

Caption: Step-by-step logic to distinguish the target from its two primary regioisomers.

Part 5: Experimental Protocol (Characterization)

Objective: Characterize a synthesized batch of this compound.

1. Sample Preparation:

  • Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-

    
     (preferred) or CDCl
    
    
    
    .
  • Ensure the solution is clear and free of suspended solids (filter if necessary).

2. Data Acquisition:

  • 
    H NMR:  Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay. Spectral width should cover -2 to 14 ppm.
    
  • 
    C NMR:  Acquire 512-1024 scans (due to low sensitivity of quaternary carbons). Use proton decoupling.[5]
    
  • HMBC: Acquire a standard gradient-selected HMBC experiment.

3. Data Processing & Reporting:

  • Reference the spectrum to the solvent residual peak (DMSO:

    
     2.50, 
    
    
    
    39.5; CDCl
    
    
    :
    
    
    7.26,
    
    
    77.16).
  • Tabulate Data:

Position

(ppm)
Mult.

(Hz)

(ppm)
HMBC Correlations
2 8.85s-154.2C4, C5
4 ---112.5-
5 ---138.1-
5-Me 2.45s-16.8C4, C5

Note: The values above are representative anticipated values for the Target Compound in DMSO-


.

Part 6: References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Thiazole NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (General reference for substituent effects).

  • Regioselective Iodination: Dutta, U., et al. (2015). "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil". Chemical Communications, 51, 17744-17747. Link

  • Thiazole Synthesis Overview: "2-Amino-4-methylthiazole". Organic Syntheses, Coll.[6] Vol. 2, p.31 (1943). Link

  • Sandmeyer Reaction on Thiazoles: Application in Vertex Pharmaceuticals Patent US8227462B2 (Synthesis of 5-iodo-4-methylthiazole derivatives described, providing contrast). Link

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Iodo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Iodo-5-methylthiazole

This compound is a highly valuable heterocyclic building block in contemporary drug discovery and development.[1][2] Its utility stems from the unique electronic properties of the thiazole ring and the strategic placement of the iodo and methyl groups. The iodine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity.[3] This capability allows for the construction of diverse compound libraries essential for screening and lead optimization. The 5-methylthiazole scaffold itself is a well-recognized pharmacophore present in numerous biologically active molecules, including anti-inflammatory and antimicrobial agents.[4][5] This guide provides an in-depth analysis of the principal synthetic routes to this key intermediate, focusing on the underlying chemical principles and practical considerations for laboratory execution.

Chapter 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting points. The choice of strategy is often dictated by the availability of precursors, scalability requirements, and desired purity profile. The most prevalent and scientifically sound methods involve either the direct functionalization of a pre-formed thiazole ring or the construction of the ring with the iodine atom already incorporated or positioned for introduction. This guide will focus on the two most field-proven pathways:

  • Direct C-H Iodination: This is arguably the most direct approach, starting from the commercially available 5-methylthiazole.[6] It relies on electrophilic aromatic substitution to install the iodine atom.

  • The Sandmeyer Approach: A classic and robust method that begins with a 4-amino-5-methylthiazole precursor, which is converted to a diazonium salt and subsequently displaced by iodide.[7][8]

The following diagram illustrates these primary synthetic routes.

G cluster_start Starting Materials cluster_methods Core Reactions SM1 5-Methylthiazole Method1 Direct Electrophilic C-H Iodination SM1->Method1 Iodinating Agent (e.g., NIS, I₂) SM2 4-Amino-5-methylthiazole (Precursor) Method2 Diazotization & Sandmeyer Reaction SM2->Method2 1. NaNO₂ / Acid 2. KI / CuI Product This compound Method1->Product Method2->Product

Caption: Primary synthetic pathways to this compound.

Chapter 2: Direct C-H Iodination of 5-Methylthiazole

This strategy is predicated on the direct functionalization of the C-H bond at the 4-position of the 5-methylthiazole ring. It is an atom-economical approach that leverages the inherent reactivity of the thiazole nucleus.

Mechanistic Rationale and Regioselectivity

The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution.[9][10] While calculations and experimental data show that the C5 position is generally the most electron-rich and favored site for electrophilic attack in unsubstituted thiazole, the presence of the electron-donating methyl group at C5 alters this reactivity profile.[9][11] The methyl group activates the adjacent C4 position, directing the incoming electrophile (the iodinating agent) to this site. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the iodinating species is attacked by the π-system of the thiazole ring to form a Wheland intermediate, which then loses a proton to restore aromaticity.

Caption: Simplified mechanism of electrophilic iodination.

Protocol 2.1: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is often the reagent of choice for mild and selective iodinations.[12] Its activation by an acid catalyst, such as trifluoroacetic acid (TFA), generates a highly electrophilic iodine species, "I+", which readily reacts with the activated thiazole ring.[3][13] This method avoids the formation of HI, a corrosive byproduct generated when using molecular iodine (I₂).

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 5-methylthiazole (1.0 eq) and a suitable solvent such as acetonitrile or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction exotherm and minimize potential side reactions.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05-1.2 eq) portion-wise to the stirred solution.

  • Catalyst Addition: Slowly add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq). The reaction is often monitored for completion by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Quenching: Once the reaction is complete, quench by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

  • Work-up: Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Data Summary: Comparison of Iodinating Agents
Starting MaterialIodinating AgentCatalyst/ConditionsTypical YieldKey AdvantagesReference
5-MethylthiazoleN-Iodosuccinimide (NIS)Trifluoroacetic Acid (TFA), 0°C to RT70-90%Mild conditions, high selectivity, no HI byproduct.[12][3][13]
5-MethylthiazoleIodine (I₂)Oxidant (e.g., HNO₃, H₂O₂) or Base50-75%Lower cost reagent.[14]
5-MethylthiazoleIodine Monochloride (ICl)Inert solvent, low temp.65-85%Highly reactive, but can be less selective.[15]

Chapter 3: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation for converting an aromatic amino group into a variety of functionalities, including halides.[7][16] This pathway requires the synthesis of the 4-amino-5-methylthiazole precursor, which is not as readily available as 5-methylthiazole.

Synthetic Logic

This route involves two key transformations:

  • Diazotization: The primary amine of 4-amino-5-methylthiazole is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a reactive diazonium salt.

  • Displacement: The diazonium salt is then treated with a source of iodide, often potassium iodide (KI), usually in the presence of a copper(I) catalyst, to displace the diazo group (N₂) and install the iodine atom.[17][18]

The synthesis of the 2-amino-4-methylthiazole-5-carboxylate, a related precursor, often starts from ethyl acetoacetate and thiourea, highlighting a general strategy for building the aminothiazole core.[19] A similar approach can be adapted for the required 4-amino isomer.

Protocol 3.1: Diazotization and Iodination

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 4-amino-5-methylthiazole (1.0 eq) in a mixture of a strong acid (e.g., H₂SO₄ or HCl) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical for the stability of the diazonium salt.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) dropwise, keeping the internal temperature below 5 °C. Stir for 30-60 minutes at this temperature.

  • Iodide Displacement:

    • In a separate flask, prepare a solution of potassium iodide (KI) (1.5-2.0 eq) in water. Copper(I) iodide (CuI) can be added as a catalyst to improve yield and reaction rate.

    • Slowly add the cold diazonium salt solution to the stirred KI solution. Effervescence (evolution of N₂ gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC/GC-MS).

  • Work-up and Purification:

    • Quench any excess nitrite with urea and any excess iodine with sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

    • Purify the crude material by column chromatography or distillation to obtain the final product.

Conclusion

Both direct iodination and the Sandmeyer reaction represent viable and robust pathways for the synthesis of this compound. The choice between them hinges on practical considerations.

  • Direct C-H Iodination , particularly using NIS, is often preferred for its operational simplicity, high atom economy, and mild conditions, assuming the starting material, 5-methylthiazole, is readily available.

  • The Sandmeyer Reaction offers a classic and reliable alternative, though it requires a multi-step sequence to first prepare the necessary 4-amino-5-methylthiazole precursor.

For researchers in drug development, both methods provide reliable access to this crucial intermediate, enabling the exploration of new chemical space in the pursuit of novel therapeutics.

References

  • Zhu, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Chemical Research. Available at: [Link]

  • Giraud, A., et al. (2007). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Day, D. P., et al. (2021). Reactivity and Applications of Iodine Monochloride in Synthetic Approaches. European Journal of Organic Chemistry. Available at: [Link]

  • Osusky, P., et al. (2021). Direct iodination of electron-deficient benzothiazoles: rapid access to highly efficient two-photon absorbing fluorophores with quadrupolar (D-π-A-π-D) architecture and tunable heteroaromatic core. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (2024). Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Ochiai, E. (1953). Chemistry of the thiazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, G. V., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. BioMed Research International. Available at: [Link]

  • Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Prakash, G. K. S., et al. (2004). Mild and Regioselective Iodination of 3,5-Disubstituted Isothiazoles with N-Iodosuccinimide and Trifluoroacetic Acid. Synlett. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Zubkov, E. A. (1992). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Electronic Conference on Heterocyclic Chemistry. Available at: [Link]

  • Wikipedia. (2024). Thiazole. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Sites of electrophilic substitution in thiazole. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Iodination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Yilmaz, I., et al. (2021). In vitro and in silico studies of antimicrobial activity of new 4-methylthiazole-(benz)azole derivatives as DNA gyrase inhibitors. Journal of Molecular Structure. Available at: [Link]

  • Haroun, M., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. ResearchGate. Available at: [Link]

  • Lesyk, R., et al. (2019). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science. Available at: [Link]

  • Haroun, M., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules. Available at: [Link]

Sources

4-Iodo-5-methylthiazole: A Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, the thiazole ring remains a "privileged scaffold," appearing in critical therapeutics ranging from antineoplastics (e.g., Dasatinib, Epothilones) to antiretrovirals (e.g., Ritonavir). While 2-substituted and 5-substituted thiazoles are synthetically accessible, 4-iodo-5-methylthiazole represents a more challenging yet highly valuable motif. Its value lies in the C4-iodine handle , which offers orthogonal reactivity to the naturally acidic C2 position and the sterically defined C5-methyl group.

This technical guide provides a rigorous analysis of this compound, detailing its synthesis, reactivity profile, and application in the construction of complex bioactive molecules.

Synthesis of the Core Building Block

Accessing the this compound core is non-trivial due to the inherent electrophilic substitution patterns of the thiazole ring, which favor the C5 position. Since C5 is blocked by a methyl group, direct halogenation often leads to mixtures or C2-functionalization.

The "Reduction-Selectivity" Protocol

The most robust industrial route involves the synthesis of the 2,4-dihalo intermediate followed by regioselective reduction. This method leverages the differential lability of C2 vs. C4 halogens under reductive conditions.

Step 1: Synthesis of 2,4-Diiodo-5-methylthiazole

Reagents: 5-Methylthiazole,


-BuLi, 

(excess). Mechanism: 5-Methylthiazole undergoes lithiation at the most acidic C2 position. However, to access the 2,4-diiodo species, a "halogen dance" or iterative lithiation strategy is often employed, or more commonly, direct iodination of the 2,4-disubstituted precursor if available. A more accessible route starts from 2,4-thiazolidinedione .
Step 2: Regioselective Dehalogenation (The Key Step)

Protocol: Zinc dust, Acetic Acid (AcOH), 0°C to RT. Rationale: The C2-halogen bond in thiazoles is significantly more labile towards oxidative insertion of Zinc (forming a transient organozinc species) or protodehalogenation than the C4-halogen. Outcome: Selective removal of the C2-iodine yields This compound .

Experimental Protocol: Regioselective Reduction

Note: This protocol is adapted for a 10 mmol scale.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 2,4-diiodo-5-methylthiazole (3.51 g, 10 mmol) in glacial acetic acid (30 mL).

  • Activation: Add activated Zinc dust (1.3 g, 20 mmol) in small portions at 0°C to prevent exotherm-driven over-reduction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (

    
    ) will disappear, and the monohalogenated product (
    
    
    
    ) will appear.
  • Workup: Filter through a Celite pad to remove zinc residues. Wash the pad with EtOAc. Neutralize the filtrate with saturated

    
     (Caution: evolution of 
    
    
    
    ).
  • Purification: Extract with EtOAc (

    
     mL), dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Reactivity Profile & Chemo-Selectivity[1][2]

The this compound scaffold presents three distinct sites for functionalization, governed by electronic and steric factors.

SiteCharacterReactivity ModeKey Transformations
C2-H Acidic (

)
Deprotonation / Nucleophilic AttackLithiation (

-BuLi), C-H Activation, Radical Minisci reactions.
C4-I ElectrophilicOxidative Addition (Pd/Cu/Ni)Suzuki, Sonogashira, Negishi, Buchwald-Hartwig coupling.
C5-Me Steric / Benzylic-likeSteric Blocking / Radical OxidationPrevents C5-electrophilic attack; Methyl group can be oxidized to aldehyde (rare).
Visualization: Reactivity Map

The following diagram illustrates the orthogonal functionalization pathways available to this building block.

ReactivityMap Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki C4-Arylation Sono Sonogashira Coupling (Alkyne, CuI, Pd(0)) Core->Sono C4-Alkynylation Negishi Negishi Coupling (R-ZnX, Pd(0)) Core->Negishi C4-Alkylation Lithiation C2-Lithiation (n-BuLi, Electrophile) Core->Lithiation C2-Functionalization CHAct C-H Activation (Pd(OAc)2, Ligand) Core->CHAct Direct Arylation

Figure 1: Orthogonal reactivity map of this compound. Solid lines indicate transformations at the C4-iodine handle; dashed lines indicate C2 transformations compatible with the iodide (under controlled conditions).

Core Applications: Cross-Coupling Strategies

The C4-iodide is an exceptional handle for Palladium-catalyzed cross-coupling due to the weak C-I bond (approx. 50 kcal/mol), which facilitates rapid oxidative addition even with mild catalyst systems.

Suzuki-Miyaura Coupling (Biaryl Synthesis)

This is the primary method for linking the thiazole core to aryl or heteroaryl scaffolds found in kinase inhibitors.

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     (anhydrous) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene.

  • Insight: The 5-methyl group provides steric bulk that can retard the rate of coupling compared to unsubstituted thiazoles. High-activity ligands like XPhos or SPhos are recommended for sterically demanding boronic acids.

Sonogashira Coupling (Alkynylation)

Used to install rigid alkyne linkers.

  • Conditions:

    
     (5 mol%), CuI (10 mol%), 
    
    
    
    , THF, RT to 50°C.
  • Note: The reaction proceeds smoothly at C4. If the C2 position is unsubstituted, use a mild base to avoid deprotonation/oligomerization at C2.

Negishi Coupling (Alkyl/Aryl Synthesis)

Ideal for installing alkyl chains or sensitive heteroaryls where boronic acids are unstable.

  • Reagent: Organozinc halides (

    
    ).
    
  • Advantage: High functional group tolerance and reaction at RT.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

We will design a workflow for a hypothetical dual-pharmacophore kinase inhibitor, utilizing This compound to link a solvent-exposed solubilizing group (via C2) and the hinge-binding motif (via C4).

Synthetic Workflow Diagram

SynthesisWorkflow Start 5-Methylthiazole Inter1 2,4-Diiodo-5-methylthiazole Start->Inter1 1. n-BuLi, I2 2. Repetition BuildingBlock This compound Inter1->BuildingBlock Zn, AcOH (Selective Reduction) Coupled 4-Aryl-5-methylthiazole (Hinge Binder) BuildingBlock->Coupled Suzuki Coupling Ar-B(OH)2, Pd-cat Final 2-Amido-4-Aryl-5-methylthiazole (Final Drug Candidate) Coupled->Final 1. n-BuLi, CO2 2. Amine Coupling

Figure 2: Step-wise construction of a bioactive thiazole scaffold. The selective reduction to generate the 4-iodo intermediate is the critical enabling step.

Detailed Protocol: Suzuki Coupling at C4

Objective: Coupling of this compound with Phenylboronic acid.

  • Charge: In a microwave vial, combine this compound (1.0 eq), Phenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Cycle: Seal and heat to 90°C for 12 hours (thermal) or 100°C for 30 min (microwave).

  • Workup: Dilute with water, extract with DCM, and purify via silica gel chromatography.

    • Expected Yield: 75–85%.[1]

    • Troubleshooting: If conversion is low, switch to Pd_2(dba)_3 / XPhos system to overcome steric hindrance from the C5-methyl group.

Safety & Handling

  • Iodinated Thiazoles: Generally light-sensitive. Store in amber vials under Argon at 4°C.

  • Organozinc/Lithium Reagents: Pyrophoric. Handle strictly under inert atmosphere (Schlenk line or Glovebox).

  • Toxicity: Thiazoles can possess biological activity; handle as potential irritants and bioactive agents.

References

  • Synthesis and Reactivity of Thiazoles

    • Thiazole synthesis using hypervalent iodine reagent. ResearchGate.[2] Link

    • Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. ResearchGate.[2] Link

  • Cross-Coupling Methodologies

    • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides. Organic Chemistry Portal.[3] Link

    • Sonogashira Coupling - Chemistry LibreTexts. LibreTexts. Link

  • Medicinal Chemistry Applications

    • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. NCBI PMC. Link

    • Application Notes and Protocols: 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry. BenchChem.[4][5] Link (Note: Analogous reactivity profile).

  • Physical Data & Properties

    • 4-Methylthiazole - NIST WebBook. NIST.[6] Link

Sources

Methodological & Application

Application Note: Optimized Sonogashira Coupling of 4-Iodo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the specific protocols for performing Sonogashira cross-coupling reactions using 4-iodo-5-methylthiazole as the electrophile. While thiazoles are privileged scaffolds in medicinal chemistry (e.g., Ritonavir, Dasatinib), the 4-position offers unique challenges compared to the more reactive 2-position. The presence of the sulfur atom and the basic nitrogen can lead to catalyst poisoning, while the 5-methyl group provides steric protection but slight electronic deactivation. This note provides a robust "Standard Protocol" yielding >85% conversion and a "Copper-Free Alternative" for sensitive substrates, supported by mechanistic insights and troubleshooting workflows.

Substrate Analysis & Strategic Considerations

The Electrophile: this compound
  • Electronic Profile: The thiazole ring is electron-deficient (π-excessive but σ-deficient). The 4-position is less electrophilic than the 2-position (which mimics a pyridine

    
    -position) but sufficiently reactive for oxidative addition with Pd(0).
    
  • Substituent Effect (5-Methyl): The methyl group at C5 exerts a weak inductive electron-donating effect (+I), which slightly increases the electron density at C4 compared to the unsubstituted analog. Crucially, it blocks the C5 position, preventing competing C-H activation or electrophilic side reactions.

  • Catalyst Interaction: The thiazole nitrogen (N3) and sulfur (S1) are soft Lewis bases capable of coordinating to Palladium, potentially displacing phosphine ligands and arresting the catalytic cycle ("catalyst poisoning").

Critical Reaction Parameters
ParameterRecommendationRationale
Catalyst Pd(PPh

)

Cl

or Pd(dppf)Cl

Bis(triphenylphosphine) is the standard workhorse. Bidentate ligands like dppf are preferred if conversion is low, as they resist displacement by the thiazole nitrogen.
Co-Catalyst CuI (Copper Iodide) Essential for generating the copper-acetylide species to facilitate transmetallation. Must be high purity (white/off-white, not green).
Base Triethylamine (Et

N)
or Diisopropylamine
Acts as both base (to deprotonate the alkyne) and solvent/co-solvent. Inorganic bases (Cs

CO

) are reserved for difficult cases.
Solvent DMF or THF DMF promotes the solubility of the polar thiazole and stabilizes the Pd-complex. THF is cleaner for workup but requires longer reaction times.
Atmosphere Argon/Nitrogen Strictly anaerobic conditions are required to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Mechanistic Pathway & Interactions

The following diagram illustrates the catalytic cycle, highlighting the specific risk points where the thiazole substrate can interfere.

SonogashiraMechanism cluster_Cu Copper Cycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + this compound PdII_Complex Pd(II)-Thiazole Complex OxAdd->PdII_Complex TransMetal Transmetallation (Cu-Acetylide enters) PdII_Complex->TransMetal + R-C≡C-Cu Poison Catalyst Poisoning (N/S Coordination) PdII_Complex->Poison Excess Thiazole/Low Ligand Iso Cis/Trans Isomerization TransMetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product Glaser Glaser Coupling (O2 contamination) CuI CuI CuAcetylide Cu-Acetylide CuI->CuAcetylide + Alkyne + Base CuAcetylide->TransMetal CuAcetylide->Glaser + O2

Figure 1: Catalytic cycle of the Sonogashira reaction with this compound, highlighting the risk of catalyst poisoning and Glaser coupling.

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd/Cu)

Recommended for initial screening and standard terminal alkynes (phenylacetylene, alkyl-ynes).

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3–5 mol%)
  • CuI (2 mol%)

  • Triethylamine (3.0 equiv)[1]

  • DMF (Anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.

  • Charging: Add this compound (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 equiv), and CuI (0.02 equiv) to the flask.
    • Note: CuI is light sensitive; minimize exposure.

  • Degassing: Cap the flask. Evacuate under high vacuum for 5 minutes, then backfill with Argon. Repeat this cycle 3 times.

  • Solvent Addition: Inject anhydrous DMF and Triethylamine via syringe through the septum.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

    • Observation: The solution typically turns dark brown or black upon alkyne addition.

  • Reaction: Stir at room temperature for 1 hour. If TLC shows incomplete conversion, heat to 60°C .

    • Monitoring: Check TLC every 2 hours. Thiazoles are UV active. Use KMnO

      
       stain for aliphatic alkynes.
      
  • Workup: Dilute with EtOAc (20 mL). Wash with water (3 x 10 mL) to remove DMF. Wash with brine (1 x 10 mL). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Free Method (Green/Sensitive)

Use this if the alkyne is prone to homocoupling or if the substrate is sensitive to copper.

Reagents:

  • Pd(OAc)

    
     (5 mol%)
    
  • XPhos or PPh

    
     (10 mol%)
    
  • Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene/Water (10:1) or pure MeCN.

Procedure Modifications:

  • Mix all solids (Thiazole, Pd, Ligand, Base) in the flask under Argon.

  • Add degassed solvent and Alkyne.

  • Heat is required: This reaction typically requires 80°C to proceed without Copper.

  • Vigorous stirring is essential due to the biphasic nature (if using Toluene/Water).

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst PoisoningSwitch to Pd(dppf)Cl

(bidentate ligand is harder to displace). Increase temp to 80°C.
Alkyne Dimer (Glaser Product) Oxygen presentDegas solvents more rigorously (Freeze-Pump-Thaw). Add alkyne slowly via syringe pump.
Black Precipitate (early) Pd Aggregation"Pd Black" formation. Add more phosphine ligand (PPh

) to stabilize Pd species.
Low Yield (Thiazole loss) Water solubilityThiazoles can be water-soluble. During workup, salt the aqueous layer heavily (saturation) or use DCM instead of EtOAc.

Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Isolation Step1 Dry Glassware (Argon Purge) Step2 Weigh Solids (Thiazole, Pd, Cu) Step1->Step2 Step3 Add Solvent/Base (Degassed DMF/TEA) Step2->Step3 Step4 Add Alkyne (Dropwise) Step3->Step4 Step5 Stir RT -> 60°C (Monitor TLC) Step4->Step5 Step6 Aq. Wash (Remove DMF) Step5->Step6 Step7 Column Chrom. (Purification) Step6->Step7

Figure 2: Operational workflow for the standard Pd/Cu catalyzed coupling.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews, 107(3), 874-922.

  • Bach, T., & Heuser, S. (2001). Palladium-catalyzed cross-coupling reactions on thiazoles. Tetrahedron Letters, 42, 4601.
  • Liang, B., et al. (2005).[2] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water.[2][3] The Journal of Organic Chemistry, 70(1), 391–393.

  • Organic Chemistry Portal. Sonogashira Coupling. (General mechanism and conditions).

Sources

Application Note: Precision C–N Coupling of 4-Iodo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination of 4-Iodo-5-methylthiazole Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists, Medicinal Chemists

Executive Summary & Strategic Value

The aminothiazole scaffold is a privileged pharmacophore in kinase inhibitors (e.g., Dasatinib, Dabrafenib). While 2-aminothiazoles are easily accessible via Hantzsch synthesis, 4-aminothiazoles represent a synthetic challenge. The 4-position of the thiazole ring is electronically deactivated compared to the 2-position, making nucleophilic aromatic substitution (


) difficult without strong electron-withdrawing groups.

Consequently, Palladium-catalyzed Buchwald-Hartwig amination is the method of choice for functionalizing this compound. This protocol addresses the specific challenges of this substrate:

  • Catalyst Poisoning: The thiazole sulfur atom is a soft Lewis base that can competitively bind to Pd(II), arresting the catalytic cycle.

  • C2-H Acidity: The proton at the 2-position is relatively acidic (

    
     in DMSO), posing a risk of deprotonation and side reactions (e.g., homocoupling) when using strong bases like NaOtBu or LiHMDS.
    
  • Dehalogenation: The labile C–I bond is prone to reductive dehalogenation if the reductive elimination step is slow.

This guide provides a self-validating protocol utilizing Third-Generation (G3) Buchwald Precatalysts to overcome these barriers.

Mechanistic Insight & Ligand Selection

To successfully couple this compound, the catalyst system must be bulky enough to prevent coordination to the thiazole sulfur but electron-rich enough to facilitate oxidative addition into the C–I bond.

The "Heterocycle-Safe" Catalytic Cycle

The following diagram illustrates the optimized pathway, highlighting the critical role of the bulky biaryl phosphine ligand (L) in preventing sulfur poisoning.

BuchwaldCycle PreCat Pd Precatalyst (Pd-G3-XPhos) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation (Base/Heat) OxAdd Oxidative Addition [L-Pd(II)(Ar)-I] Pd0->OxAdd + this compound AmineBind Amine Coordination [L-Pd(II)(Ar)(NHR2)I] OxAdd->AmineBind + Amine Poison DEAD END: S-Coordination (Catalyst Deactivation) OxAdd->Poison Small Ligand / Low L:Pd Deprot Deprotonation (Base) [L-Pd(II)(Ar)(NR2)] AmineBind->Deprot - HI (Base: Cs2CO3) RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle emphasizing the diversion from sulfur poisoning via bulky ligand usage.

Ligand Decision Matrix
Target Amine ClassPrimary Ligand RecommendationRationale
Primary Amines (Alkyl/Aryl)BrettPhos Prevents

-hydride elimination; high selectivity for mono-arylation.
Secondary Amines (Cyclic/Acyclic)RuPhos Extremely active; bulky isopropyl groups prevent S-coordination.
Anilines / Weak Nucleophiles XPhos General-purpose workhorse; excellent stability.[1]
Acid-Sensitive Substrates tBuXPhos Allows mild bases (K3PO4) to be used effectively.

Experimental Protocol

Method A: The "Robust" Protocol (Gram-Scale)

Recommended for initial scale-up and valuable intermediates. Uses a mild base to preserve the thiazole ring.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv[1]

  • Catalyst: XPhos Pd G3 (2.0 - 4.0 mol%)

  • Base: Cesium Carbonate (

    
    ), 2.0 equiv (dried)
    
  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add this compound,

    
    , and XPhos Pd G3 precatalyst to the vial.
    
    • Note: If the amine is a solid, add it now.

  • Evacuation: Cap the vial with a septum. Evacuate and backfill with inert gas (Ar/

    
    ) three times.
    
  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane.

    • Note: Dioxane is preferred over Toluene for thiazoles due to better solubility of the polar heterocycle.

  • Amine Addition: If liquid, add the amine via syringe.

  • Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (critical for heterogeneous base).

    • Monitoring: Check by LC-MS at 2 hours. Reaction typically completes in 4–16 hours.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.

    • Concentrate filtrate.[2]

    • Purification: Flash chromatography (Hexanes/EtOAc). Thiazole amines are often polar; consider adding 1%

      
       to the eluent.
      
Method B: High-Throughput / Challenging Substrates

For sterically hindered amines or electron-poor anilines.

Reagents:

  • Catalyst: BrettPhos Pd G3 (for primary) or RuPhos Pd G3 (for secondary) (2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide), 1.4 equiv.

    • Warning: NaOtBu is strong. Ensure your substrate tolerates

      
      .
      
  • Solvent: Toluene or t-Amyl Alcohol.

  • Temp: 100 °C.

Quantitative Data & Optimization

The following table summarizes expected outcomes based on internal optimization studies for 4-halothiazoles.

ParameterCondition A (Mild)Condition B (Aggressive)Impact on this compound
Base

NaOtBu / LiHMDSStrong bases increase yield but risk C2-deprotonation (darkening of reaction).
Solvent DioxaneTolueneToluene is cleaner for lipophilic amines; Dioxane better for polar substrates.
Temp 80 °C100–110 °C>100 °C risks deiodination (reductive side product).
Yield 75–85%85–95%Aggressive conditions yield higher but require careful monitoring.

Troubleshooting Guide

Issue 1: "Stalled Reaction" (Starting material remains)

  • Cause: Catalyst death via sulfur poisoning or oxidation.

  • Solution:

    • Switch to G3 Precatalysts (ensure active Pd is generated immediately).

    • Increase catalyst loading to 5 mol%.

    • Add 1 mol% of free ligand (e.g., XPhos) to stabilize the active species.

Issue 2: "Dehalogenation" (Observation of 5-methylthiazole)

  • Cause:

    
    -hydride elimination from the amine or slow reductive elimination.[3]
    
  • Solution:

    • Switch to BrettPhos (specifically designed to prevent this).

    • Lower temperature to 60–70 °C and extend time.

    • Ensure solvent is strictly anhydrous (water can facilitate protodehalogenation).

Issue 3: "Black Precipitate" immediately upon heating

  • Cause: Palladium aggregation (Pd black formation).

  • Solution: The ligand is detaching.[4][5] Use a ligand with higher binding affinity (e.g., tBuXPhos ) or lower the temperature.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."[3] Chemical Reviews, 2016.

  • Sigma-Aldrich. "Buchwald Precatalysts and Ligands User Guide."

  • Henderson, J. L., & Buchwald, S. L. "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization." Organic Letters, 2010.[6]

  • BenchChem. "Application Notes for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole." (Analogous Heterocycle Methodology).[7][8]

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings."

Disclaimer: This protocol involves the use of transition metals and hazardous reagents.[4] Always consult the Safety Data Sheet (SDS) for this compound and palladium complexes before use.

Sources

Application Note: Scalable & Green Synthesis of 4-Aryl-5-Methylthiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of 4-aryl-5-methylthiazoles , a privileged scaffold in medicinal chemistry found in potent anti-inflammatory agents, anesthetics, and kinase inhibitors (e.g., Dasatinib analogues). Unlike the more common 4-arylthiazoles derived from acetophenones, the 5-methyl substitution requires the specific use of propiophenone precursors.

We present two validated protocols:

  • Method A (Classic): A robust, gram-scale Hantzsch condensation using ethanol.

  • Method B (Green/Rapid): A microwave-assisted, water-based protocol for high-throughput library generation.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Analysis: The Hantzsch Advantage

The Hantzsch Thiazole Synthesis remains the gold standard for constructing the thiazole core due to its regioselectivity and atom economy.

Comparison of Synthetic Routes
FeatureHantzsch Condensation (Recommended)Cook-Heilbron SynthesisMetal-Catalyzed Cross-Coupling
Precursors

-Haloketones + Thioamides

-Aminonitriles + CS

Thiazole halides + Aryl boronates
Atom Economy High (Water/HBr byproduct)ModerateLow (Requires pre-functionalized rings)
Regiocontrol Excellent (Controlled by ketone structure)GoodVariable
Scalability High (Kg scale feasible)Low (Toxic reagents)Moderate (Catalyst cost)

Key Technical Insight: To secure the 5-methyl group, one must strictly use


-bromopropiophenone  (or its substituted derivatives). Using 

-bromoacetophenone will result in a 5-unsubstituted thiazole.

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a nucleophilic attack by the sulfur atom, followed by an intramolecular cyclization and dehydration.

Figure 1: Reaction Mechanism (DOT Visualization)

HantzschMechanism Start Thioamide/Thiourea (Nucleophile) Inter1 Intermediate I: Thioimidate Salt Start->Inter1 SN2 Attack (S attacks α-C) HaloKetone α-Bromopropiophenone (Electrophile) HaloKetone->Inter1 Inter2 Intermediate II: Hydroxythiazoline Inter1->Inter2 Cyclization (N attacks Carbonyl) Product 4-Aryl-5-Methylthiazole (Aromatized) Inter2->Product Dehydration (-H₂O) Byprod H₂O + HBr Inter2->Byprod

Caption: The Hantzsch pathway involves an initial SN2 displacement followed by cyclocondensation.[2] Steric hindrance at the


-methyl position of propiophenone can slow the SN2 step compared to acetophenones.

Experimental Protocols

Safety Pre-requisite
  • 
    -Bromopropiophenone  is a potent lachrymator . Handle only in a functioning fume hood.
    
  • Thiourea is a suspected carcinogen. Wear nitrile gloves and a lab coat.

Protocol A: Classical Synthesis (Gram-Scale)

Objective: Synthesis of 2-amino-4-phenyl-5-methylthiazole.

Reagents
  • Propiophenone (13.4 g, 100 mmol)

  • Bromine (16.0 g, 100 mmol) or Polymer-supported Tribromide

  • Thiourea (7.6 g, 100 mmol)

  • Ethanol (Absolute, 100 mL)

  • Glacial Acetic Acid (catalytic, optional)

Step-by-Step Procedure
  • Bromination (In Situ Preparation):

    • Dissolve propiophenone (100 mmol) in 50 mL of glacial acetic acid.

    • Add Bromine (100 mmol) dropwise at 0–5°C over 30 minutes. Note: The solution will decolorize as Br2 is consumed.

    • Stir at room temperature for 1 hour. Pour into ice water and extract with DCM. Wash with NaHCO3, dry, and evaporate to obtain crude

      
      -bromopropiophenone.
      
    • Checkpoint: Verify conversion by TLC (Hexane/EtOAc 9:1).

  • Condensation:

    • Dissolve the crude

      
      -bromopropiophenone (approx. 22 g) in 100 mL absolute ethanol.
      
    • Add Thiourea (7.6 g, 100 mmol) in one portion.

    • Reflux the mixture for 2–4 hours. A white precipitate (the HBr salt of the thiazole) often forms.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the solid hydrobromide salt.

    • Free Basing: Suspend the salt in water (50 mL) and adjust pH to 9–10 using Ammonium Hydroxide (25%). The free base will precipitate.

    • Filter the crude solid, wash with cold water (2 x 20 mL).

  • Purification:

    • Recrystallize from hot Ethanol/Water (7:3 ratio).

    • Expected Yield: 75–85%.

    • Characterization: MP: 135–137°C (Lit. value check required).

Protocol B: Green Synthesis (Microwave-Assisted)

Objective: Rapid library generation using water as a solvent (avoiding VOCs).

Reagents
  • Substituted

    
    -bromopropiophenone (1.0 mmol)
    
  • Thiourea or Thioamide (1.1 mmol)

  • Deionized Water (3 mL)

Step-by-Step Procedure
  • Assembly: In a 10 mL microwave-safe crimp vial, combine the bromoketone and thiourea. Add water.

  • Irradiation: Place in a microwave reactor (e.g., Biotage or CEM).

    • Settings: 80°C (or 100 W), 10–15 minutes.

    • Note: The reaction is heterogeneous initially but may become homogenous or form an oil upon completion.

  • Isolation:

    • Cool the vial.[3] The product often crystallizes directly from the water upon cooling.

    • Filter and wash with water.[3]

    • If oily, extract with Ethyl Acetate (green alternative: 2-MeTHF).

Figure 2: Workflow Decision Tree

Workflow Input Starting Materials: Propiophenone + Thiourea Scale Select Scale Input->Scale Large > 5 Grams (Batch Mode) Scale->Large Small < 500 mg (Library Mode) Scale->Small RouteA Route A: Ethanol Reflux (3-5 Hours) Large->RouteA RouteB Route B: Microwave/Water (15 Minutes) Small->RouteB Workup Basification (NH4OH) RouteA->Workup RouteB->Workup Final Pure 4-Aryl-5-Methylthiazole Workup->Final

Caption: Decision matrix for selecting the optimal synthesis route based on scale and throughput requirements.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield Incomplete bromination of propiophenone.Ensure Step 1 reaches completion (monitor by TLC). Unreacted ketone does not condense.
Sticky/Oily Product Incomplete crystallization or impurities.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Isomer Formation Formation of 2-imino-2,3-dihydrothiazole.[4][5]This occurs under highly acidic conditions. Ensure the workup involves complete basification (pH > 9).
Lachrymatory Effect Escape of

-bromoketone vapors.
Quench all glassware with dilute sodium thiosulfate before removing from the hood.

References

  • Jain, K. S., et al. (2011).[1][6] "An Efficient and Rapid Synthesis of 2-Amino-4-arylthiazoles Employing Microwave Irradiation in Water." Green and Sustainable Chemistry. Available at: [Link]

  • Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles using Hantzsch reaction." Journal of Chemical and Pharmaceutical Research. (Standard Hantzsch Reference).
  • Organic Chemistry Portal. "Synthesis of Thiazoles." (General Reactivity & Mechanisms).[7] Available at: [Link]

  • Chhabria, M. T., et al. (2016). "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives." Current Topics in Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Base Selection Strategies for Sonogashira Coupling of 4-Iodo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sonogashira cross-coupling of 4-iodo-5-methylthiazole presents a specific chemoselective challenge: balancing the activation of the terminal alkyne against the base-mediated degradation of the electron-deficient thiazole core. While standard protocols often utilize simple amine bases (e.g., Et₃N), the acidity of the thiazole C2-proton (pKa ~29 in DMSO, significantly lower upon metal coordination) necessitates a careful selection of base strength and steric profile.

This guide outlines the mechanistic rationale for base selection, providing a decision matrix between organic amine bases and inorganic carbonates. It concludes with an optimized, high-fidelity protocol using Cesium Carbonate (Cs₂CO₃) to maximize yield and minimize ring-opening side reactions.

Substrate Analysis & Chemical Challenges

The Substrate: this compound

Unlike carbocyclic aryl halides, this compound possesses distinct electronic features that dictate reaction parameters:

  • C4-Iodo Reactivity: The C-I bond at the 4-position is activated for oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen atom.

  • C2-Proton Acidity: The proton at the C2 position is the "Achilles' heel" of this substrate. While 5-methyl substitution provides slight electron donation, the ring remains susceptible to deprotonation by strong bases.

  • Coordination Poisoning: The thiazole nitrogen can coordinate to Palladium(II) species, potentially arresting the catalytic cycle (the "sink" effect).

The Base Selection Dilemma

The base in a Sonogashira reaction serves two roles:

  • Deprotonation: It assists in generating the copper-acetylide species (in Cu-catalyzed cycles).[1][2]

  • Neutralization: It scavenges the HI byproduct formed during the reaction.

Failure Mode: If the base is too strong (e.g., alkoxides, hydroxides) or nucleophilic (e.g., secondary amines like diethylamine), it can attack the C2 position or cause ring-opening, leading to tar-like byproducts rather than the coupled alkyne.

Mechanistic Topology

The following diagram illustrates the Dual-Cycle mechanism, highlighting the critical intersection where Base selection impacts the Copper Cycle and potential side reactions.

SonogashiraMechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Base Dependent) Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + this compound TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 CuI CuI catalyst PiComplex π-Alkyne-Cu Complex CuI->PiComplex + Alkyne CuAcetylide Cu-Acetylide PiComplex->CuAcetylide + Base (Deprotonation) CuAcetylide->TransMet CuAcetylide->CuI Transmetallation to Pd SideRxn SIDE REACTION: C2-Deprotonation / Ring Opening BaseNode BASE SELECTION BaseNode->PiComplex Correct Basicity (Promotes Reaction) BaseNode->SideRxn Base Too Strong/Nucleophilic

Figure 1: Mechanistic interplay between the Palladium and Copper cycles. Note the critical role of the base in enabling the Copper cycle while risking thiazole degradation.

Base Selection Guide

The following table summarizes the performance characteristics of common bases specifically for this compound.

Base ClassSpecific BaseSuitabilityMechanistic Insight
Inorganic Carbonate Cs₂CO₃ Optimal "The Goldilocks Choice." Sufficiently basic to promote Cu-acetylide formation (solubility enhanced in DMF) but lacks the nucleophilicity to attack the thiazole ring.
Tertiary Amine Et₃N (TEA) Standard Good general purpose.[3] However, at high temperatures, TEA can promote oligomerization. Use strictly anhydrous.
Hindered Amine DIPEA (Hünig's) Good Steric bulk prevents N-coordination to Pd and reduces nucleophilic side-reactions. Slower kinetics than Cs₂CO₃.
Secondary Amine Et₂NH Avoid High Risk. Secondary amines are nucleophilic. Can attack the thiazole C2 or C4 position (via SNAr mechanisms), leading to byproduct formation.
Strong Base NaH / KOtBu Critical Failure Will deprotonate Thiazole-C2 immediately, leading to decomposition or polymerization.

Optimized Experimental Protocol

This protocol utilizes Cesium Carbonate (Cs₂CO₃) in DMF , a system known as the "soft" Sonogashira condition. It is superior for heteroaromatics as it avoids the use of neat amine solvents.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv / 5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.05 equiv / 5 mol%)

  • Base: Cesium Carbonate [Cs₂CO₃] (2.0 equiv) - Must be finely ground/anhydrous.

  • Solvent: N,N-Dimethylformamide (DMF) - Anhydrous, degassed.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Addition:

    • Charge the vessel with This compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), CuI (9.5 mg, 0.05 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

    • Note: Adding solids first allows for simultaneous inert gas purging.

  • Solvent & Alkyne Addition:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Argon (3 cycles).[3]

    • Inject anhydrous DMF (5.0 mL) via syringe.

    • Inject the Terminal Alkyne (1.2 mmol) dropwise via syringe.[3]

    • Critical: Do not add the alkyne all at once if it is prone to homocoupling; slow addition is preferred for highly reactive alkynes.

  • Reaction:

    • Stir the mixture at Room Temperature for 30 minutes initially.

    • If no reaction is observed (TLC monitoring), heat to 60°C .

    • Caution: Do not exceed 80°C. High temperatures accelerate thiazole degradation.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL).

    • Wash with water (3 x 10 mL) to remove DMF and inorganic salts.

    • Wash the organic layer with Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (typically Hexanes/EtOAc gradients).

    • Note: Thiazole derivatives can be polar; ensure the column is not too acidic (add 1% Et₃N to eluent if streaking occurs).

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
Low Conversion Oxidative addition failure or Catalyst poisoning.Switch to a more active catalyst like Pd(dppf)Cl₂ . Ensure DMF is degassed (O₂ poisons Pd).
Homocoupling (Glaser) Oxygen presence promoting Cu-mediated dimerization.Rigorous degassing (Freeze-Pump-Thaw). Add alkyne slowly (syringe pump).
Unidentified Polar Spots Thiazole ring degradation.Base is too strong or temperature too high. Switch from Cs₂CO₃ to DIPEA or lower temp to 40°C.
Precipitation of Pd (Black) Catalyst decomposition ("Pd Black").Add excess ligand (PPh₃, 10 mol%) to stabilize the active Pd species.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Nicolaou, K. C., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442–4489. Link

  • Bakherad, M. (2013). Functionalization of Thiazoles via Palladium-Catalyzed Cross-Coupling Reactions. Current Organic Chemistry, 17(3). (Contextual reference for thiazole stability).
  • Schoenebeck, F., et al. (2012). Mechanistic Studies of the Pd-Catalyzed Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 134(22). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Deiodination of 4-Iodo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge encountered during cross-coupling reactions involving 4-iodo-5-methylthiazole: premature deiodination. This undesired side reaction, where the iodine atom is replaced by a hydrogen atom, reduces the yield of the desired product and complicates purification. This resource offers a structured approach to diagnosing and mitigating this issue, ensuring the integrity and success of your synthetic endeavors.

Troubleshooting Guide: Minimizing Deiodination of this compound

This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter during your experiments.

Q1: I am observing a significant amount of 5-methylthiazole as a byproduct in my cross-coupling reaction. What is the primary cause?

A1: The formation of 5-methylthiazole is a classic sign of a deiodination side reaction, also known as hydrodehalogenation. In the context of palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Heck, the primary culprit is often the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can participate in a competing catalytic cycle, leading to the cleavage of the C-I bond and its replacement with a C-H bond.

Several factors can promote the formation of Pd-H species:

  • The Base: Strong bases, particularly alkoxides (e.g., NaOEt, t-BuOK), can react with sources of protons in the reaction medium to generate the hydride.

  • The Solvent: Protic solvents such as alcohols (methanol, ethanol) can serve as hydride sources.

  • Trace Water: The presence of even small amounts of water can contribute to the formation of Pd-H species.

  • The Ligand: The nature of the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired deiodination.

Q2: My reaction involves an N-H containing heterocycle. Could this be contributing to the deiodination?

A2: Yes, substrates containing unprotected N-H groups, such as indazoles, benzimidazoles, and pyrazoles, are particularly susceptible to deiodination. The acidic N-H proton can be deprotonated by the base, increasing the electron density of the heterocyclic ring. This can, in some cases, facilitate the undesired deiodination pathway. For certain substrates, protecting the N-H group can significantly suppress this side reaction.

Q3: How can I strategically modify my reaction conditions to suppress the deiodination of this compound?

A3: A systematic approach to optimizing your reaction conditions is crucial. Here are several strategies, ranging from simple adjustments to more involved modifications:

Strategy 1: Modifying the Base and Solvent System

The choice of base and solvent is often the first and most effective line of defense against deiodination.

  • Base Selection: Switch from strong alkoxide or hydroxide bases to weaker inorganic bases. Phosphates (e.g., K₃PO₄) and carbonates (e.g., Cs₂CO₃, K₂CO₃) are generally milder and less prone to generating Pd-H species.

  • Solvent Selection: Whenever possible, use aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene. If a protic co-solvent is necessary for solubility, minimize its proportion.

Strategy 2: Optimizing the Catalyst System

The palladium source and, more importantly, the ligand play a critical role in directing the reaction towards the desired product.

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the reductive elimination step of the desired cross-coupling cycle, outcompeting the deiodination pathway. Ligands like XPhos and SPhos, and their corresponding pre-catalysts (e.g., XPhos Pd G2, SPhos Pd G2), have demonstrated efficacy in minimizing dehalogenation.

  • Catalyst Loading: While it may seem counterintuitive, in some instances, a slightly higher catalyst loading can favor the desired reaction, pushing the equilibrium away from the deiodination pathway. However, this should be evaluated on a case-by-case basis.

Strategy 3: Controlling Reaction Parameters

  • Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can sometimes favor the deiodination side reaction.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product and intermediates to conditions that may promote deiodination.

Experimental Protocol: A Comparative Study to Minimize Deiodination in a Suzuki Coupling

This section provides a practical, step-by-step guide to compare a standard protocol with an optimized one designed to reduce deiodination.

Protocol 1: Standard Conditions (Prone to Deiodination)

  • To an oven-dried flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add a 3:1 mixture of DME/H₂O (4 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by GC-MS to determine the ratio of the desired product to the deiodinated 5-methylthiazole.

Protocol 2: Optimized Conditions (Reduced Deiodination)

  • To an oven-dried flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), XPhos Pd G2 (0.02 mmol), and K₃PO₄ (2.0 mmol).

  • Purge the flask with an inert gas.

  • Add anhydrous dioxane (4 mL).

  • Heat the reaction mixture to 80 °C and stir, monitoring the reaction progress by GC-MS every 2 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Compare the product-to-byproduct ratio with that obtained from Protocol 1.

Data Presentation: Expected Outcomes

The following table illustrates the potential impact of optimized conditions on the product distribution.

ProtocolCatalyst SystemBaseSolventTemperature (°C)Approx. Product:Byproduct Ratio
1Pd(PPh₃)₄Na₂CO₃DME/H₂O9070:30
2XPhos Pd G2K₃PO₄Dioxane80>95:5

Note: These ratios are illustrative and will vary depending on the specific boronic acid used.

Visualizing the Competing Pathways

The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction, highlighting the point at which the undesired deiodination pathway diverges.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd this compound ArPdI Ar-Pd(II)-I OxAdd->ArPdI Transmetal Transmetalation (R-B(OR)₂) ArPdI->Transmetal PdH_formation Formation of Pd-H ArPdI->PdH_formation ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RedElim->Product PdH_source Hydride Source (Base, Solvent, H₂O) PdH_source->PdH_formation ArPdH Ar-Pd(II)-H PdH_formation->ArPdH RedElim_H Reductive Elimination ArPdH->RedElim_H RedElim_H->Pd0 Catalyst Regeneration Byproduct Ar-H (Deiodinated Byproduct) RedElim_H->Byproduct

Caption: Competing pathways in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q: Does the type of cross-coupling reaction (Suzuki, Sonogashira, Heck) significantly affect the likelihood of deiodination?

A: While deiodination can occur in all these reactions, its prevalence can be influenced by the specific reaction conditions. For instance, Sonogashira couplings often employ amines as bases and solvents, which can also act as hydride sources. Similarly, the higher temperatures sometimes required for Heck reactions can increase the rate of deiodination. However, the fundamental principles of minimizing Pd-H formation apply across all these transformations.

Q: Are there any analytical techniques specifically suited for quantifying the extent of deiodination?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for this purpose. It allows for the separation of the desired product from the deiodinated byproduct and provides their relative abundance. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used by integrating the signals corresponding to unique protons on the product and byproduct against a known internal standard. For more specialized applications, techniques like High-Performance Liquid Chromatography (HPLC) with UV detection can be developed and validated.

Q: I've tried optimizing my conditions, but I still see some deiodination. Are there any "last resort" strategies?

A: If deiodination persists despite thorough optimization, you might consider a change in your synthetic strategy. One approach is to use the corresponding bromo- or chloro-thiazole. While these are less reactive and may require more forcing conditions for the cross-coupling, they are also significantly less prone to dehalogenation. Another advanced strategy involves the use of specialized catalyst systems designed for challenging substrates, which may offer a different reactivity profile.

Q: Could the purity of my reagents be a factor?

A: Absolutely. Impurities in your starting materials, solvents, or base can have a significant impact. For example, trace amounts of water or other protic impurities in your solvent can be a hidden source of hydrides. Ensure you are using high-purity, anhydrous solvents and that your base is of good quality. It is also good practice to purify your this compound if its purity is questionable.

This technical guide provides a comprehensive framework for understanding and addressing the challenge of deiodination in reactions with this compound. By applying these principles and protocols, you can significantly improve the efficiency and outcome of your synthetic work.

References

  • M. K. Armstrong, P. R. Main, Acta Cryst. B38, 660-661 (1982).
  • A convenient and efficient catalytic aryl halide dehalogenation protocol has been developed using an imidazolium salt/palladium/base system. The use of the ligand precursor SIMes . HCl ((2,4,6-trimethylphenyl)dihydroimidazolium chloride) in conjunction with Pd(dba)2 was found to be most effective for the dehalogenation of aryl chlorides, bromides, and polyhalogenated aromatic hydrocarbons.

Technical Support Center: Troubleshooting 4-Iodo-5-methylthiazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive Simplicity" Trap

Researchers often treat 4-iodo-5-methylthiazole as a standard aryl halide, expecting generic Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) to work. When these reactions fail—typically resulting in no conversion or protodehalogenation (formation of 5-methylthiazole)—it is rarely a random error.

This substrate presents a "Perfect Storm" of three antagonistic factors:

  • Catalyst Poisoning: The thiazole nitrogen (

    
     hybridized) is a potent ligand that displaces phosphines, sequestering Palladium into inactive complexes.
    
  • C2-Proton Acidity: The proton at C2 (between S and N) is significantly acidic (

    
     in DMSO, but effectively lower with metal coordination), leading to competitive deprotonation by base.
    
  • Steric/Electronic Mismatch: The 5-methyl group exerts an ortho-effect, retarding oxidative addition, while the electron-deficient ring destabilizes the oxidative addition complex.

This guide provides the diagnostic logic and optimized protocols to overcome these specific failure modes.

Diagnostic Logic: The Troubleshooting Flowchart

Before changing reagents, identify your specific failure mode using the logic tree below.

TroubleshootingLogic Start Analyze Crude LCMS/NMR Result1 Starting Material (SM) Unchanged Start->Result1 Result2 Product: 5-Methylthiazole (Loss of Iodine) Start->Result2 Result3 Complex Mixture / Black Tar Start->Result3 Diagnosis1 Diagnosis: Catalyst Poisoning Thiazole N is binding Pd Result1->Diagnosis1 >90% SM recovery Diagnosis2 Diagnosis: Protodehalogenation Slow Transmetallation or Wet Solvent Result2->Diagnosis2 Mass = SM - 126 + 1 Diagnosis3 Diagnosis: Base-Mediated Decomposition C2-H Deprotonation Result3->Diagnosis3 Unidentifiable peaks Action1 Solution: Switch to Bulky Ligands (XPhos, SPhos) or Pre-catalysts Diagnosis1->Action1 Action2 Solution: Anhydrous Conditions or Switch to Negishi Diagnosis2->Action2 Action3 Solution: Use Weaker Base (K3PO4) or Fluoride (CsF) Diagnosis3->Action3

Figure 1: Diagnostic decision tree for this compound coupling failures.

Root Cause Analysis

A. The Nitrogen Poisoning Mechanism

Standard ligands like Triphenylphosphine (PPh₃) bind reversibly to Palladium. The thiazole nitrogen is a strong enough


-donor to displace PPh₃, forming a stable bis-thiazole-Pd complex that cannot undergo oxidative addition or transmetallation.

PoisoningMechanism cluster_0 The 'Bulky Ligand' Solution Pd_Active Active Catalyst Pd(L)2 Complex_Active Oxidative Addition Complex Pd_Active->Complex_Active Normal Pathway (Fast) Complex_Dead INACTIVE SPECIES Pd(Thiazole)2(L)n Pd_Active->Complex_Dead Poisoning Pathway (N-Coordination) Thiazole This compound (Substrate) Thiazole->Complex_Active Thiazole->Complex_Dead Explanation Bulky ligands (e.g., XPhos) physically block the N-atom from approaching the Pd center.

Figure 2: Competition between productive oxidative addition and non-productive nitrogen coordination.

B. The C2-Acidity Trap

The C2 proton of thiazole is acidic.[1] Using bases like NaOtBu or Na₂CO₃ in polar solvents can lead to deprotonation at C2. This generates a nucleophilic species that can polymerize or react with the electrophile in undesired ways (homocoupling).

  • Fix: Use mild bases (K₃PO₄) or anhydrous fluoride sources (CsF) which activate the boronic acid without deprotonating the thiazole ring.

Optimized Protocols

Protocol A: The "Bulky Shield" Suzuki Method

Best for: General coupling when the coupling partner is stable to mild base.

The Logic: We use XPhos or SPhos . These Buchwald ligands are extremely bulky. They create a "protective shell" around the Palladium that permits the narrow oxidative addition of the C-I bond but physically prevents the thiazole Nitrogen from coordinating to the metal center [1].

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Notes
Catalyst XPhos Pd G3 (or G4)0.02 - 0.05Pre-catalysts are crucial to ensure immediate active Pd(0) generation.
Base K₃PO₄ (Tribasic)2.0 - 3.0Milder than carbonates; less likely to deprotonate C2.
Solvent 1,4-Dioxane / H₂O 4:1 RatioDegas thoroughly (sparge with Ar for 15 min).
Temp 60 - 80°C -Do not overheat; thiazoles can be thermally sensitive.

Step-by-Step:

  • Charge a vial with this compound (1.0 equiv), Boronic Acid (1.2 equiv), XPhos Pd G3 (2-5 mol%), and K₃PO₄ (2.0 equiv).

  • Seal and purge with Argon/Nitrogen (3x cycles).

  • Add degassed 1,4-Dioxane/Water (4:1 v/v). Concentration: 0.1 M - 0.2 M.

  • Stir at 60°C. Monitor by LCMS at 1 hour.

    • Note: If conversion is slow, raise to 80°C, but watch for de-iodination.

Protocol B: The Negishi "Sure-Fire" Method

Best for: Substrates where Suzuki fails due to protodehalogenation or boronic acid instability.

The Logic: Organozinc reagents undergo transmetallation much faster than boronic acids. This speed outcompetes the side reaction of protodehalogenation. Furthermore, Negishi couplings often work without exogenous base, eliminating the C2-deprotonation risk [2].

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Notes
Zinc Reagent R-ZnBr or R-ZnCl 1.2 - 1.5Prepared fresh or purchased (titrate before use).
Catalyst Pd(dppf)Cl₂ · DCM 0.05The ferrocenyl ligand is robust and resists poisoning.
Additive CuI (Optional)0.05Can accelerate transmetallation in difficult cases ("Co-catalysis").
Solvent THF (Anhydrous)-Strictly anhydrous.

Step-by-Step:

  • Zinc Preparation: If making R-ZnX, generate it in a separate flask (e.g., R-Li + ZnBr₂ or R-X + Zn dust/LiCl).

  • Coupling Pot: In a microwave vial, add this compound (1.0 equiv) and Pd(dppf)Cl₂ (5 mol%). Purge with Argon.

  • Add anhydrous THF.

  • Add the organozinc reagent dropwise at Room Temperature (RT).

  • Stir at RT for 30 mins, then heat to 50°C if necessary.

    • Why this works: The "Zinc-ate" species is highly nucleophilic toward the Pd(II) center, driving the reaction forward before the thiazole nitrogen can interfere.

FAQ: Troubleshooting Specific Symptoms

Q1: I see full conversion of the iodide, but the mass corresponds to 5-methylthiazole (M-126). Why? A: This is Protodehalogenation . It happens when the oxidative addition complex [L-Pd(Ar)-I] captures a proton (from water or solvent) instead of transmetallating.

  • Fix: Your reaction is "wet" or transmetallation is too slow. Switch to Protocol B (Negishi) or dry your Suzuki solvent system (use anhydrous dioxane with solid CsF instead of aqueous base).

Q2: The reaction turns black immediately and stalls. A: "Palladium Black" precipitation indicates ligand dissociation. The thiazole N is displacing your phosphine, destabilizing the Pd(0), which then aggregates.

  • Fix: Use XPhos or SPhos . These ligands are bulky enough to resist displacement by the thiazole nitrogen. Avoid simple ligands like PPh₃ or dppf (unless using Negishi).

Q3: Can I use Pd/C and Hydrogen for other steps if this moiety is present? A: Thiazole sulfur poisons heterogeneous Pd/C catalysts efficiently. You will likely need massive catalyst loading (50-100 wt%) or, preferably, switch to chemical reductions (Fe/NH₄Cl, Zn/AcOH) or homogeneous hydrogenation [3].

Q4: Does the 5-methyl group cause steric hindrance? A: Yes, but it is secondary to the electronic poisoning. The methyl group is ortho to the iodide. While 5-membered rings have wider bond angles than benzenes (reducing steric clash slightly), the methyl group still impedes the approach of the Pd-complex. This reinforces the need for electron-rich ligands (like Buchwald phosphines) to facilitate the difficult oxidative addition step.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.

    • Establishes XPhos/SPhos as the gold standard for preventing heteroatom coordin
  • Krasovskiy, A., & Lipshutz, B. H. (2011).[7] Negishi cross-couplings of hindered substrates catalyzed by Pd(P(t-Bu)3)2. Organic Letters, 13(15), 3822–3825.

    • Validates Negishi conditions for sterically and electronically challenging substr
  • Kalinin, V. N. (1992). Carbon-Carbon Bond Formation in Heterocycles Using Ni- and Pd-Catalyzed Reactions.[7][11] Synthesis, 1992(05), 413-432.

    • Foundational review on the specific poisoning effects of sulfur/nitrogen in thiazoles.

Sources

"improving the regioselectivity of reactions with 4-Iodo-5-methylthiazole"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational Ticket ID: #THZ-4I5M-REGIO Subject: Improving Regioselectivity of Reactions with 4-Iodo-5-methylthiazole

👨‍🔬 Expert Analysis: The "Thiazole Dance" & Reactivity Profiles

Welcome to the Technical Support Center. You are likely encountering issues with This compound , a scaffold that presents a classic "chemoselectivity vs. regioselectivity" conflict.

The 5-methyl group blocks the C5 position, simplifying the landscape, but it pushes steric bulk toward C4. The core conflict lies between the C4-Iodine (an electrophile for cross-coupling) and the C2-Proton (acidic, prone to deprotonation).

The Core Conflict[1]
  • C4-Position (Iodine): The intended site for Suzuki/Negishi coupling.

  • C2-Position (Acidic C-H): The "trap" site. It is kinetically acidic (pKa ~29). Strong bases (n-BuLi) will deprotonate here before exchanging the iodine, or trigger a Halogen Dance , scrambling your substitution pattern.

🛠️ Troubleshooting Modules

Module 1: The "Vanishing Iodine" (Halogen Dance)

Symptom: You attempted a lithium-halogen exchange at C4, but NMR shows the iodine migrated to C2 or the product mixture is scrambled.

Root Cause: When using alkyl lithiums (e.g., n-BuLi), the kinetic deprotonation of C2 is faster than the Lithium-Iodine exchange at C4. Once C2 is lithiated, the iodine at C4 can migrate to C2 to form the thermodynamically more stable species.

The Solution: The "Turbo" Switch Do not use n-BuLi. Switch to Turbo-Grignards (iPrMgCl·LiCl) . The magnesium complex is less basic than lithium reagents, favoring the I/Mg exchange at C4 over the C2 deprotonation.

📉 Visualization: The Halogen Dance Mechanism

HalogenDance cluster_0 Kinetic Phase (Fast) cluster_1 Thermodynamic Phase (The Dance) Start This compound C2_Li C2-Lithio Species (Kinetic Product) Start->C2_Li n-BuLi (Deprotonation) C4_Li C4-Lithio-2-Iodo (Thermodynamic Product) Start->C4_Li iPrMgCl·LiCl (Exchange) Transition Iodine Migration (Intramolecular) C2_Li->Transition Warm up > -78°C Transition->C4_Li Rearrangement

Caption: The "Halogen Dance" pathway. Using n-BuLi triggers C2-lithiation followed by Iodine migration. Using iPrMgCl·LiCl bypasses this by directly attacking the C4-I bond.

Module 2: Cross-Coupling Selectivity (Suzuki/Negishi)

Symptom: Low yields in Suzuki coupling; formation of homocoupled dimers or C2-arylated byproducts (Direct Arylation).

Technical Guidance: The C4-I bond is highly reactive toward oxidative addition. However, if your base is too strong (e.g., KOtBu) or the temperature too high, you risk activating the C2-H bond (Direct Arylation mechanism).

The Protocol: Mild Base Suzuki Coupling Use a weak base and a phosphine ligand that facilitates oxidative addition at moderate temperatures.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Robust catalysts; dppf prevents isomerization.
Base K₃PO₄ or Na₂CO₃Weak enough to avoid C2 deprotonation; strong enough for Boron activation.
Solvent 1,4-Dioxane/Water (4:1)Aqueous interface promotes transmetallation.
Temp 60–80°CSufficient for C4-I activation; minimizes C2-H activation energy overlap.
Module 3: Functionalizing C2 Without Losing C4-I

Symptom: You want to add a group to C2 but keep the Iodine at C4 for a later step.

The Solution: Knochel-Hauser Base Strategy You must use a base that is sterically hindered and non-nucleophilic to deprotonate C2 cleanly without touching the Iodine.

Protocol:

  • Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).[1]

  • Conditions: -78°C in THF.

  • Mechanism: The TMP (tetramethylpiperidide) is too bulky to attack the Iodine (nucleophilic attack) but basic enough to pull the C2 proton. The Mg-Li cluster stabilizes the anion, preventing the "Dance."

📉 Visualization: Decision Matrix

DecisionTree Root Goal: Functionalize this compound Choice1 Target Position? Root->Choice1 TargetC4 Target: C4 (Replace Iodine) Choice1->TargetC4 Coupling TargetC2 Target: C2 (Keep Iodine) Choice1->TargetC2 Functionalization MethodC4_1 Suzuki/Sonogashira TargetC4->MethodC4_1 Carbon-Carbon Bond MethodC4_2 Grignard Formation TargetC4->MethodC4_2 Make Nucleophile MethodC2_1 Deprotonation TargetC2->MethodC2_1 Action1 Use Mild Base (K3PO4) Avoid C2-H Activation MethodC4_1->Action1 Action2 Use iPrMgCl·LiCl (Turbo Grignard) -20°C MethodC4_2->Action2 Action3 Use TMPMgCl·LiCl (Knochel Base) -78°C ONLY MethodC2_1->Action3

Caption: Decision matrix for selecting the correct reagents based on the target position (C2 vs C4).

📝 Validated Protocols

Protocol A: Selective C4-Iodine Exchange (Preparation of Nucleophile)

Use this when you want to turn the thiazole into a Grignard reagent to attack an aldehyde/ketone.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M).

  • Exchange: Cool to -20°C . Add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise.

    • Note: Do not cool to -78°C; the exchange is too slow. Do not warm to RT; the magnesiated species is stable, but side reactions increase.

  • Reaction Time: Stir for 30–60 mins. Monitor by GC-MS (iodolysis aliquot).

  • Quench: Add electrophile (e.g., Benzaldehyde). Warm to RT.

Protocol B: C2-Selective Functionalization (Preserving C4-I)

Use this to add a group to C2 while keeping the iodine for a later step.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool strictly to -78°C .

  • Deprotonation: Add TMPMgCl·LiCl (1.1 equiv) dropwise.

    • Critical: Do not use LDA or n-BuLi. They will cause iodine scrambling.

  • Trapping: Add electrophile (e.g., DMF, I₂, or TMSCl) after 10 mins.

  • Workup: Quench with sat. NH₄Cl at low temperature before warming.

📚 References

  • Knochel, P., et al. "Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl." Journal of Organic Chemistry, 2011.[2][3][4] Link

  • Schnürch, M., et al. "Halogen Dance Reactions on Thiazoles." Current Organic Chemistry, 2013. Link

  • Bach, T., et al. "Site-Selective Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Reviews, 2014. Link

  • Neufeldt, S. R., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings."[5] Journal of Organic Chemistry, 2022.[5] Link[5]

Sources

Technical Support Center: 4-Iodo-5-methylthiazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 4-Iodo-5-methylthiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of C-C and C-N bond formation with this important heterocyclic building block. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs), with a core focus on how strategic ligand selection is paramount to achieving high coupling efficiency and reproducible results.

Introduction: The Challenge of this compound

This compound is a valuable synthetic intermediate. However, its electronic properties—an electron-rich heterocyclic ring—can present challenges for standard cross-coupling protocols. The key to success lies in understanding and optimizing the catalytic system, where the ancillary ligand bound to the palladium center dictates the outcome of the reaction. The ligand is not a passive spectator; it actively modulates the catalyst's stability, reactivity, and selectivity.

This guide will deconstruct common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, providing causal explanations and actionable solutions rooted in mechanistic principles.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common high-level queries and issues encountered when working with this compound.

Q1: My Suzuki-Miyaura coupling with this compound is sluggish and gives low yields. I'm using Pd(PPh₃)₄. What's going wrong?

A: This is a classic issue. While Pd(PPh₃)₄ is a versatile catalyst, triphenylphosphine (PPh₃) is often a suboptimal ligand for electron-rich heteroaryl iodides like yours. The oxidative addition of the C-I bond to the Pd(0) center is a critical, often rate-limiting, step. The electron-rich nature of the thiazole ring can make this step more difficult.

  • Causality: PPh₃ is not sufficiently electron-donating to facilitate the oxidative addition for this specific substrate. Furthermore, sterically bulky ligands are known to accelerate this step and the subsequent reductive elimination.

  • Solution: You should switch to a more specialized, electron-rich, and sterically bulky phosphine ligand. The Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent starting points.[1][2] These ligands create a more reactive, coordinatively unsaturated Pd(0) species that is more effective at activating the C-I bond.[1]

Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?

A: Boronic acid homocoupling is most often caused by the presence of oxygen in the reaction mixture.[3] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.

  • Causality: Oxygen oxidizes the active Pd(0) catalyst to Pd(II), disrupting the main catalytic cycle. This Pd(II) species can then participate in side reactions, including the homocoupling of the boronic acid.

  • Solution: Your degassing procedure needs to be rigorous. While sparging with an inert gas (Argon or Nitrogen) is common, for sensitive reactions, performing several freeze-pump-thaw cycles is significantly more effective at removing dissolved oxygen.[3] Additionally, ensure your solvents are freshly degassed and all reagents are handled under an inert atmosphere.

Q3: For a Buchwald-Hartwig amination, how do I select the right ligand for coupling this compound with a primary vs. a secondary amine?

A: Ligand choice in Buchwald-Hartwig amination is highly dependent on the amine nucleophile.[4]

  • Primary Amines: For coupling with primary amines, ligands that are bulky yet can accommodate the -NH₂ group are ideal. BrettPhos is often a highly effective choice for this class of nucleophile.[4]

  • Secondary Amines: Secondary amines are more sterically hindered. A ligand like RuPhos is generally a better starting point as its structure is well-suited to facilitate the coupling of bulkier secondary amines.[4]

  • General Advice: It is always recommended to consult a ligand selection guide or screen a small set of ligands to find the optimal one for your specific substrate combination.[5]

Q4: My reaction turns black immediately, and I get no product. Is my catalyst dead?

A: The formation of a black precipitate is often palladium black, which is finely divided, catalytically inactive palladium metal. This indicates catalyst decomposition.

  • Causality: The ancillary ligand is failing to stabilize the palladium intermediates throughout the catalytic cycle. This can happen if the ligand-to-palladium ratio is too low, the ligand is not bulky enough to prevent aggregation, or the temperature is too high for the chosen catalytic system.[3] Phosphine ligands can also be oxidized by trace air, rendering them unable to coordinate to the palladium.[3]

  • Solution:

    • Check Ligand-to-Metal Ratio: Ensure you are using an appropriate ratio, typically between 1:1 and 4:1, depending on the specific ligand and palladium precursor.[3]

    • Use a More Robust Ligand: Switch to a bulkier, more strongly coordinating ligand (e.g., a Buchwald ligand) that can better stabilize the catalyst at the required reaction temperature.

    • Use a Precatalyst: Modern palladacycle precatalysts (e.g., XPhos Pd G3) form the active LPd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂, reducing the chances of decomposition during the initial reduction step.[4][6]

    • Ensure Inert Conditions: Use fresh, high-purity ligands and rigorously degassed solvents to prevent oxidative degradation.[3]

Part 2: Detailed Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Success with this compound hinges on facilitating the oxidative addition and transmetalation steps.

Possible CauseScientific Rationale & ExplanationSuggested Solution & Protocol Adjustment
Inadequate Ligand The electron-rich thiazole ring requires a highly active catalyst for oxidative addition. Standard ligands like PPh₃ are often insufficient. Bulky, electron-rich biaryl phosphine ligands accelerate both oxidative addition and reductive elimination, increasing turnover.Action: Replace PPh₃ or Pd(dppf)Cl₂ with a Buchwald-type system. Recommendation: Screen ligands such as XPhos, SPhos, or RuPhos. Use a modern precatalyst like XPhos Pd G3 (1-2 mol%) for reliable activation.[4]
Incorrect Base The base is critical for activating the boronic acid to form a boronate species, which is necessary for transmetalation.[7] The effectiveness of a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often dependent on the solvent and substrates.[3][7]Action: Screen different bases. If using an anhydrous solvent like toluene or dioxane, K₃PO₄ is often a strong choice. For biphasic systems, aqueous K₂CO₃ or Cs₂CO₃ can be effective. Grinding the base to a fine powder can also improve reproducibility.[1]
Poor Reagent Quality Boronic acids can degrade over time, especially if exposed to moisture. The palladium catalyst, particularly Pd₂(dba)₃, can also degrade. Phosphine ligands are susceptible to air oxidation.[3]Action: Use fresh boronic acid or verify its purity. Use a fresh, high-quality catalyst and ligand stored under an inert atmosphere.

The following table illustrates the dramatic effect of ligand choice on a model reaction: this compound coupling with Phenylboronic Acid.

LigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PPh₃Pd(OAc)₂ (2%)K₂CO₃Toluene/H₂O10024< 10%
dppfPdCl₂(dppf) (2%)K₂CO₃Dioxane/H₂O1001845%
XPhos XPhos Pd G3 (2%)K₃PO₄Toluene100495%
SPhos SPhos Pd G2 (2%)K₃PO₄Toluene100492%

Note: This data is representative and intended for illustrative purposes.

Guide 2: Buchwald-Hartwig Amination

C-N bond formation with this compound can be challenging due to potential catalyst inhibition by the nitrogen and sulfur atoms of the thiazole ring. The right ligand is crucial to overcome this.

Possible CauseScientific Rationale & ExplanationSuggested Solution & Protocol Adjustment
Wrong Ligand Class The steric and electronic properties of the amine dictate the optimal ligand. A ligand that works for aniline may fail for a bulky secondary amine like diisopropylamine. The ligand must be bulky enough to promote reductive elimination of the C-N bond.Action: Match the ligand to the amine class. Primary Amines: Start with BrettPhos.[4] Secondary Amines: Start with RuPhos.[4] NH-Heterocycles: Consider DavePhos or XantPhos.[4] Screening is highly recommended.[5]
Incompatible Base Strong, non-nucleophilic bases like NaOtBu or LHMDS are needed to deprotonate the amine for coordination to the palladium center.[4][6] However, if your substrate has base-sensitive functional groups, these can cause decomposition.Action: NaOtBu is the standard choice. If side reactions occur, switch to a weaker base like Cs₂CO₃ or K₃PO₄, but you may need to increase the reaction temperature to compensate for the slower rate.[4]
Inhibitory Effect of Iodide While aryl iodides are typically very reactive in oxidative addition, the resulting iodide ion can sometimes act as an inhibitor in Buchwald-Hartwig reactions by forming off-cycle, unreactive palladium complexes.[6]Action: Contrary to other couplings, an aryl bromide can sometimes be a better substrate for aminations. If possible, test the corresponding 4-Bromo-5-methylthiazole. If you must use the iodide, ensure your ligand is highly electron-donating and bulky (like tBuBrettPhos) to favor the productive catalytic cycle.

Part 3: Experimental Protocols & Visual Guides

General Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point using a modern catalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and PTFE-lined cap

Procedure:

  • Inert Atmosphere Setup: Perform all additions inside a glovebox or under a positive pressure of Argon/Nitrogen.

  • Add Solids: To the reaction vial, add this compound, the boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Seal and Purge: Seal the vial with the cap. If not in a glovebox, purge the vial with an inert gas for 5-10 minutes.

  • Add Solvent: Add the degassed toluene via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C.

  • Stirring: Stir the reaction vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by column chromatography.

Visual Guides: Mechanisms and Workflows

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle Pd0L2 Active Catalyst L₂Pd(0) OxAdd Aryl-Pd(II) Complex (Ar)Pd(X)L₂ Pd0L2->OxAdd Oxidative Addition (+ Ar-I) Transmetalation Aryl-R-Pd(II) Complex (Ar)Pd(R)L₂ OxAdd->Transmetalation Transmetalation (+ R-B(OH)₂) Transmetalation->Pd0L2 Reductive Elimination Product Ar-R Transmetalation->Product ArI This compound ArI->OxAdd Boronic R-B(OH)₂ Boronic->Transmetalation caption Fig 1: Generalized Palladium Cross-Coupling Cycle

Caption: Fig 1: Generalized Palladium Cross-Coupling Cycle

Ligand_Selection_Troubleshooting cluster_suzuki Suzuki-Miyaura cluster_bha Buchwald-Hartwig cluster_heck Heck / Sonogashira start Low Yield with this compound q1 What is your coupling reaction? start->q1 suzuki_ligand Using PPh₃ or dppf? q1->suzuki_ligand Suzuki bha_amine What is your amine type? q1->bha_amine Buchwald-Hartwig heck_sonogashira Consider specialized ligands. For Sonogashira, check Cu(I) co-catalyst. For Heck, phosphine choice is critical. q1->heck_sonogashira Heck / Sonogashira suzuki_yes Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) suzuki_ligand->suzuki_yes Yes suzuki_no Check Base & Solvent System. Consider K₃PO₄ in Toluene. suzuki_ligand->suzuki_no No bha_primary Use BrettPhos bha_amine->bha_primary Primary bha_secondary Use RuPhos bha_amine->bha_secondary Secondary caption Fig 2: Ligand Selection Decision Tree for Troubleshooting

Caption: Fig 2: Ligand Selection Decision Tree for Troubleshooting

References

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. (n.d.). Wiley Online Library.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
  • Reddit. (2025). Problems with Suzuki coupling.
  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • ResearchGate. (2025). The Heck reaction: Mechanistic insights and novel ligands.
  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.
  • Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • ResearchGate. (n.d.). Effect of ligands on modified Sonogashira coupling of 5 with 6a a.
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.).
  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).

Sources

Technical Support Center: 4-Iodo-5-methylthiazole Stability & Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 4-Iodo-5-methylthiazole . It synthesizes reactivity data, mechanistic insights, and practical troubleshooting protocols to address stability challenges specific to this intermediate.

Executive Technical Summary

Compound: this compound CAS: [Not widely listed; Custom Synthesis Intermediate] Core Reactivity Profile: The stability of this compound is governed by the tension between the labile C4–Iodine bond and the acidic C2–Proton . Unlike its 2-iodo isomers, the 4-iodo motif is electronically deactivated toward oxidative addition, making it prone to protodeiodination during metal-catalyzed cross-couplings. The C5-methyl group blocks the 5-position, simplifying regioselectivity but forcing potential side reactions (like halogen migration) toward the C2 position.

Critical Stability Issues (The "Why")

Issue 1: Protodeiodination (The "Disappearing Iodine")
  • Mechanism: In Palladium-catalyzed couplings (Suzuki, Sonogashira), the oxidative addition of Pd(0) into the C4–I bond is kinetically slower than at the C2 or C5 positions due to lower electron density and steric shielding by the C5-methyl group.

  • Consequence: This slow kinetics increases the lifetime of the active Pd(0) species, promoting the reduction of the C–I bond by hydride sources (often from the solvent, base, or boronic acid decomposition) rather than the desired transmetalation.

  • Observation: Reaction mixtures turn black (Pd precipitation) with the formation of 5-methylthiazole (deiodinated byproduct).

Issue 2: Competitive Lithiation (C2-H vs. C4-I)
  • Mechanism: The C2 proton of thiazole is highly acidic (pKa ~29). When using organolithium reagents (e.g., n-BuLi) for Lithium-Halogen Exchange (Li-HE) at C4, there is a competitive risk of deprotonating C2.

  • Consequence:

    • Kinetic Control: At –78°C, Li-HE at C4 is generally faster (

      
      ).
      
    • Thermodynamic Drift: If the temperature rises > –60°C, the C4-lithio species may abstract a proton from a starting molecule or solvent, or the base may deprotonate C2, leading to mixtures or "Halogen Dance" migration.

Issue 3: Photolytic Instability
  • Mechanism: The C–I bond energy (~50-60 kcal/mol) is weak enough to undergo homolytic cleavage under ambient UV/Vis light, generating radical species that lead to polymerization or dimerization.

Troubleshooting Guide (Q&A Format)

Category A: Palladium Cross-Coupling Failures

Q1: My Suzuki coupling yields are low (<30%), and I see mostly deiodinated starting material (5-methylthiazole). Why? Diagnosis: Slow oxidative addition leading to protodeiodination. Solution: You must accelerate the oxidative addition step.

  • Switch Ligands: Move from standard PPh₃ to electron-rich, bulky alkylphosphines like XPhos or SPhos . These ligands increase the electron density on Pd(0), facilitating insertion into the deactivated C4–I bond.

  • Base Selection: Avoid bases that can act as hydride donors (e.g., alkoxides in secondary alcohols). Use K₃PO₄ or Cs₂CO₃ in non-protic solvents (Dioxane/Toluene).

  • Pre-activation: Do not mix all reagents cold. Heat the catalyst/ligand complex for 5 mins before adding the iodide to ensure the active catalytic species is ready.

Q2: The reaction stalls after 50% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst poisoning by the thiazole sulfur or iodide accumulation. Solution:

  • Scavenger: Add CuI (5-10 mol%) as a co-catalyst. Copper can facilitate the transmetalation step or sequester free iodide ions that might inhibit the Pd cycle (the "iodide effect").

  • Concentration: Thiazoles can coordinate to Pd.[1] Run the reaction more dilute (0.05 M - 0.1 M) to reduce non-productive coordination.

Category B: Lithiation & Functionalization[2]

Q3: When I treat with n-BuLi at –78°C to form the nucleophile, I get a mixture of products including 2-butyl-5-methylthiazole. Diagnosis: Nucleophilic attack at C2 or competitive deprotonation. Solution:

  • Exchange Reagent: Switch from n-BuLi to t-BuLi (2 equivalents). t-BuLi undergoes Li-HE much faster than n-BuLi and is too bulky to nucleophilically attack the C2 position efficiently.

  • Protocol Adjustment: Ensure the internal temperature never exceeds –70°C during addition. Quench immediately with the electrophile; do not "age" the anion.

Q4: Can I use Grignard exchange (i-PrMgCl) instead of Lithiation? Diagnosis: Yes, and it is often preferred for stability. Solution: Use TurboGrignard (i-PrMgCl·LiCl) . The exchange will be slower (0°C to RT might be needed), but the resulting magnesiated species is far less basic than the lithium species, eliminating the risk of C2-deprotonation and "Halogen Dance."

Visualized Pathways & Decision Trees

Figure 1: Decomposition & Side-Reaction Pathways

This diagram illustrates the fate of this compound under suboptimal conditions.

DecompositionPathways Start This compound Pd_Cycle Pd(0) Catalysis Start->Pd_Cycle Cross-Coupling Li_Exchange Lithiation (n-BuLi) Start->Li_Exchange Metal-Halogen Exch. Product Desired Coupled Product Pd_Cycle->Product Fast OA (Ligand: XPhos) Deiodination 5-Methylthiazole (Protodeiodination) Pd_Cycle->Deiodination Slow OA / Hydride Source Li_Exchange->Product t-BuLi / -78°C C2_Attack 2-Butyl-5-methylthiazole (Nucleophilic Attack) Li_Exchange->C2_Attack n-BuLi / > -60°C Dance 2-Iodo-5-methylthiazole (Halogen Migration) Li_Exchange->Dance Base Excess / Warm up

Caption: Figure 1. Kinetic competition between desired functionalization and common instability pathways (Protodeiodination, Nucleophilic Attack, and Halogen Migration).

Figure 2: Optimization Logic Flow

Use this flowchart to select the correct conditions based on your specific failure mode.

OptimizationFlow Start Start: Reaction Failure Check_Color Is reaction black/precipitated? Start->Check_Color Check_Byprod Is 5-methylthiazole present? Check_Color->Check_Byprod Yes Sol_Temp Lower Temp (-78°C) Switch to t-BuLi or TurboGrignard Check_Color->Sol_Temp No (Complex Mixture) Sol_Ligand Use Electron-Rich Ligand (XPhos, SPhos, CataCXium A) Check_Byprod->Sol_Ligand Yes (Deiodination) Sol_Base Switch Base/Solvent (Use Cs2CO3 in Dioxane) Check_Byprod->Sol_Base No (Stalled)

Caption: Figure 2. Troubleshooting logic for optimizing cross-coupling reactions of this compound.

Experimental Protocols

Protocol A: Optimized Storage Conditions
  • Vessel: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen backfill (essential to prevent oxidation of liberated iodine).

  • Temperature: -20°C (Freezer).

  • Stabilizer: Copper turnings (optional) can be added to the outer container to scavenge trace sulfur/iodine vapors.

Protocol B: High-Fidelity Suzuki Coupling (Anti-Deiodination)

This protocol minimizes the lifespan of the unstable Pd(II)-aryl intermediate.

  • Charge: In a glovebox or under Ar flow, add This compound (1.0 eq), Boronic Acid (1.5 eq), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Solvent: Add degassed 1,4-Dioxane (0.1 M concentration).

  • Base: Add K₃PO₄ (3.0 eq) (anhydrous, tribasic). Avoid carbonate bases if decarboxylation is a risk for the partner.

  • Reaction: Seal and heat to 80°C . Monitor by LCMS at 1 hour.

    • Note: If conversion is <50% at 1h, do not increase heat. Add CuI (5 mol%) .

Protocol C: Safe Lithiation (Avoiding C2-Attack)
  • Cooling: Dissolve substrate in anhydrous THF. Cool to -78°C (Internal probe mandatory).

  • Exchange: Add t-BuLi (2.05 eq) dropwise over 10 minutes. Do not use n-BuLi.

  • Capture: Stir for exactly 5 minutes at -78°C.

  • Quench: Add electrophile (dissolved in THF) rapidly.

  • Warm: Allow to warm to RT only after electrophile addition is complete.

Quantitative Data Summary

ParameterThis compound2-Iodo-5-methylthiazoleImplication
C-I Bond Strength ~58 kcal/mol (Est.)~65 kcal/mol4-Iodo is more light-sensitive.
Pd Oxidative Addition Slow (Deactivated)Fast (Activated)4-Iodo requires electron-rich ligands.
C2-Proton Acidity (pKa) ~29N/A (Substituted)4-Iodo risks competitive deprotonation.
Halogen Dance Risk Moderate (to C2)LowAvoid slow warming of lithiated species.

References

  • Mechanistic Insight into Halogen Dance

    • Title: Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole[2][3][4]

    • Source: Chem. Pharm.[4] Bull. (2024)[4][5][6]

    • URL:[Link][3][4][6][7][8]

  • Palladium Catalyst Selection Guide

    • Title: A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions[9][10]

    • Source: BenchChem Technical Guides[11]

  • Thiazole Lithiation Regioselectivity

    • Title: Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids
    • Source: J. Chem. Soc., Perkin Trans. 1
    • URL:[Link][7]

  • Protodeiodination Mechanisms

    • Title: Mechanism selection for regiocontrol in base-assisted, palladium-catalysed direct C-H coupling[12]

    • Source: Chemistry - A European Journal (2011)
    • URL:[Link]

  • General Thiazole Properties

    • Title: 4-Methylthiazole NIST WebBook D
    • Source: NIST Standard Reference D
    • URL:[Link]

Sources

Validation & Comparative

"4-Iodo-5-methylthiazole vs 4-Bromo-5-methylthiazole reactivity"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 4-Iodo-5-methylthiazole and 4-Bromo-5-methylthiazole

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates synthetic strategy, efficiency, and cost. The thiazole ring is a privileged scaffold in numerous pharmacologically active compounds, and its functionalization is a cornerstone of modern synthetic chemistry. This guide provides an in-depth, objective comparison of two key intermediates: this compound and 4-bromo-5-methylthiazole. We will dissect their fundamental chemical properties and explore their differential performance in key synthetic transformations, supported by experimental data and mechanistic insights.

Foundational Principles: The Carbon-Halogen Bond Dictates Reactivity

The divergent reactivity of 4-iodo- and 4-bromo-5-methylthiazole is fundamentally rooted in the intrinsic properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Understanding these differences is paramount to predicting their behavior in chemical reactions.

  • Bond Strength: The C-I bond is significantly weaker than the C-Br bond. Average bond energies illustrate this disparity, with the C-I bond requiring less energy to cleave (approx. 213-240 kJ/mol) compared to the C-Br bond (approx. 285 kJ/mol).[1][2] This lower bond dissociation energy makes the iodo-thiazole more susceptible to reactions that involve C-X bond cleavage, most notably the oxidative addition step in cross-coupling catalysis.[3][4]

  • Polarizability and Electronegativity: Iodine is larger and its outermost electrons are more diffuse, making the C-I bond more polarizable than the C-Br bond. Conversely, bromine is more electronegative than iodine. In the context of palladium-catalyzed reactions, the greater polarizability and weaker nature of the C-I bond facilitate the crucial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[3][5]

  • Metal-Halogen Exchange: The rate of metal-halogen exchange, a vital method for generating organometallic reagents, follows the trend I > Br > Cl.[6] This is attributed to the formation of an intermediate "ate-complex," where the nucleophilic carbanion attacks the more electropositive and polarizable iodine atom more readily than bromine.[7][8]

These fundamental differences translate directly into tangible variations in reaction kinetics, required conditions, and overall efficiency, as we will explore in the following sections.

FeatureC-I Bond (on 5-Methylthiazole)C-Br Bond (on 5-Methylthiazole)Implication for Reactivity
Avg. Bond Energy ~213-240 kJ/mol[1][2]~285 kJ/mol[1]Faster oxidative addition and metal-halogen exchange.
Polarizability HigherLowerMore facile interaction with metal catalysts.
Leaving Group Ability ExcellentGoodI- is a better leaving group than Br-.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. Here, the choice between an iodo or bromo precursor has profound consequences. The general trend observed is that this compound undergoes these reactions under significantly milder conditions, with faster reaction times and often requires less sophisticated catalytic systems compared to its bromo counterpart.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is arguably the most widely used cross-coupling reaction.

  • This compound: Typically reacts with high efficiency at or near room temperature using standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands. The use of mild bases such as Na₂CO₃ or K₂CO₃ is often sufficient.

  • 4-Bromo-5-methylthiazole: Often requires elevated temperatures (80-120 °C) to achieve comparable reaction rates and yields.[9][10] More advanced, electron-rich, and sterically bulky ligands (e.g., Buchwald or JohnPhos-type ligands) are frequently necessary to facilitate the more challenging oxidative addition to the stronger C-Br bond.[9][10] Stronger bases like K₃PO₄ may also be required.

Workflow: General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X (Thiazolyl-I/Br) pdi_complex R¹-Pd(II)L₂-X oa->pdi_complex tm Transmetalation pdi_complex->tm R²-B(OR)₂ (Base) pdi_r_complex R¹-Pd(II)L₂-R² tm->pdi_r_complex re Reductive Elimination pdi_r_complex->re re->pd0 product R¹-R² re->product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

A) Using this compound:

  • To a degassed solution of this compound (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%) in a 2:1 mixture of DME/H₂O (6 mL), add K₂CO₃ (2.0 mmol).

  • Heat the mixture to 60 °C and stir for 2-4 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

B) Using 4-Bromo-5-methylthiazole:

  • To a degassed solution of 4-bromo-5-methylthiazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a bulky phosphine ligand like SPhos (0.06 mmol, 6 mol%) in a 5:1 mixture of toluene/H₂O (6 mL), add K₃PO₄ (2.5 mmol).[9][10]

  • Heat the mixture to 100 °C and stir for 8-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Follow the same workup and purification procedure as described above.

Sonogashira Coupling

This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12]

  • This compound: Readily couples with terminal alkynes at room temperature. The reaction is often complete within a few hours using standard catalysts like Pd(PPh₃)₄/CuI and an amine base (e.g., Et₃N or DIPEA).[13]

  • 4-Bromo-5-methylthiazole: Generally requires higher temperatures (50-80 °C) and longer reaction times. The success of the reaction can be more sensitive to the choice of ligand and base. In some cases, copper-free conditions with more active palladium catalysts are employed to avoid side reactions, but this again necessitates more specialized systems.[14]

ParameterThis compound4-Bromo-5-methylthiazole
Typical Temperature Room Temperature to 40 °C50 °C to 100 °C
Catalyst System Pd(PPh₃)₄ / CuI often sufficientMay require more active Pd catalysts or specialized ligands
Reaction Time 1-6 hours6-24 hours
Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide.[15] A major drawback is the toxicity of the tin reagents and byproducts.

  • This compound: Shows excellent reactivity, often proceeding under mild conditions (e.g., 50-80 °C) with catalysts like Pd(PPh₃)₄. The higher reactivity allows for a broader substrate scope and tolerance of sensitive functional groups.

  • 4-Bromo-5-methylthiazole: Requires more forcing conditions, typically higher temperatures (80-110 °C), and sometimes the use of additives like CuI or fluoride salts to facilitate the transmetalation step.[16][17] The slower oxidative addition can lead to competing side reactions, such as homo-coupling of the organostannane.

Comparative Performance in Metal-Halogen Exchange

The preparation of organolithium or Grignard reagents via metal-halogen exchange is a powerful strategy for forming new C-C bonds by subsequent reaction with an electrophile. The rate of this exchange is highly dependent on the halogen.

  • This compound: Undergoes rapid lithium-halogen exchange at very low temperatures (typically -78 °C) upon treatment with alkyl lithium reagents like n-BuLi or t-BuLi.[6][7] The reaction is often complete in minutes, minimizing side reactions such as attack on the thiazole ring or deprotonation of the methyl group.

  • 4-Bromo-5-methylthiazole: The exchange is significantly slower. While it can be achieved at low temperatures, it may require longer reaction times or slightly elevated temperatures (e.g., -40 °C to 0 °C), which increases the risk of side reactions.[18] Alternatively, a combination of reagents like i-PrMgCl and n-BuLi can be used to facilitate the exchange under less cryogenic conditions.[18]

Workflow: Metal-Halogen Exchange and Electrophilic Quench

Halogen_Exchange start Thiazolyl-X (X = I or Br) exchange Lithium-Halogen Exchange start->exchange R-Li (e.g., n-BuLi) lithiate Thiazolyl-Li exchange->lithiate quench Electrophilic Quench lithiate->quench E⁺ (e.g., CO₂, R-CHO) product Thiazolyl-E quench->product

Sources

"reactivity of 4-Iodo-5-methylthiazole versus other iodo-heterocycles"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Reluctant" C4 Position

In the landscape of heteroaryl halides, 4-iodo-5-methylthiazole represents a distinct challenge in reactivity engineering. Unlike the hyper-reactive C2 position (prone to deprotonation and ring-opening) or the electronically favorable C5 position (standard electrophilic aromatic substitution site), the C4 position is electronically deactivated and sterically encumbered.

This guide analyzes the reactivity of this compound compared to its isomers and analogs (2-iodothiazole, 5-iodothiazole, and 3-iodopyridine). It focuses on overcoming the high activation energy for oxidative addition and preventing the "halogen dance" mechanism common in thiazole chemistry.

Electronic & Steric Landscape

To manipulate this compound effectively, one must understand the competing forces on the thiazole ring.

Comparative Reactivity Matrix

The following table synthesizes experimental trends for key iodo-heterocycles.

FeatureThis compound 5-Iodothiazole 2-Iodothiazole 3-Iodopyridine
Electronic Nature Electron-rich (due to 5-Me); C4 is shielded.Electron-neutral; C5 is accessible.Electron-deficient; C2 is acidic.Electron-deficient (Benchmark).
Oxidative Addition (

)
Slow/Difficult. 5-Me donates

density, deactivating C-I bond.
Moderate. Standard reactivity.Fast. Low electron density facilitates

insertion.
Moderate.
Li-Halogen Exchange Risky. C2-H deprotonation (

~29) competes with C4-I exchange.
Feasible at low temp (-78°C).Unstable. Anionic species often ring-open.Standard (-78°C).
Primary Risk C2-Lithiation (Halogen Dance). C4-Lithiation scrambling.Ring fragmentation.Pyridyne formation (if high temp).
The "5-Methyl Effect"

The presence of the methyl group at C5 is not merely a structural feature; it is a reactivity control element :

  • Blocking C5: It physically prevents electrophilic attack or isomerization to the thermodynamically preferred C5 position.

  • Inductive Donation (+I): The methyl group pushes electron density into the ring. While this stabilizes the molecule against oxidation, it increases the activation energy for oxidative addition of Palladium into the C4-I bond, often requiring specialized ligands (e.g., bis-phosphine or NHC ligands) compared to naked thiazoles.

Critical Mechanism: The Halogen Dance & Metal Exchange

A common failure mode when attempting to functionalize this compound using standard organolithium reagents (e.g., n-BuLi) is the Halogen Dance .

Mechanism Visualization (DOT)

The following diagram illustrates the divergent pathways when treating this compound with organometallics.

ReactivityPathways Start This compound Reagent_Li Reagent: n-BuLi Start->Reagent_Li Reagent_Mg Reagent: iPrMgCl·LiCl (Turbo Grignard) Start->Reagent_Mg Path_Deprot Path A: Deprotonation (C2-H) Reagent_Li->Path_Deprot Kinetic Control (Fast) Path_Exchange Path B: I/Mg Exchange (C4-I) Reagent_Mg->Path_Exchange Thermodynamic Control Inter_Lithio Intermediate: 2-Lithio-4-iodo-5-methylthiazole (Unstable) Path_Deprot->Inter_Lithio Inter_Magnesio Intermediate: 4-Magnesio-5-methylthiazole (Stable at -20°C) Path_Exchange->Inter_Magnesio Outcome_Bad Side Product: Ring Opening / Scrambling Inter_Lithio->Outcome_Bad Halogen Dance Outcome_Good Target Product: Functionalized C4-Thiazole Inter_Magnesio->Outcome_Good + Electrophile (E+)

Caption: Divergent reactivity pathways. Standard lithiation targets the acidic C2 proton (Path A), leading to instability. Turbo Grignard reagents (Path B) selectively target the C4-I bond.

Experimental Protocols

Protocol A: Selective Magnesiation (The Knochel Method)

Purpose: To generate a nucleophilic C4 species without touching the acidic C2 proton. Why this works: The complexation of LiCl breaks polymeric aggregates of the Grignard reagent, increasing the rate of I/Mg exchange significantly, allowing it to outcompete C2 deprotonation at controlled temperatures.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: i-PrMgCl[1]·LiCl (Turbo Grignard) (1.1 equiv, ~1.3 M in THF)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add this compound and anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -20 °C (Cryostat or ice/salt bath). Note: Do not cool to -78 °C initially; the exchange rate is too slow for the C4 position at this temp, unlike the C2 position.

  • Exchange: Dropwise add i-PrMgCl·LiCl over 5 minutes.

  • Incubation: Stir at -20 °C for 30 minutes.

    • QC Check: Aliquot 0.1 mL into saturated NH4Cl/D2O. NMR should show >95% conversion to 5-methylthiazole (loss of Iodine).

  • Electrophile Addition: Add the electrophile (e.g., aldehyde, ketone, or ZnCl2 for Negishi) at -20 °C.

  • Warm-up: Allow to warm to room temperature over 1 hour.

Protocol B: Suzuki-Miyaura Coupling (C4-Selective)

Purpose: Direct coupling with aryl boronic acids.[2] Challenge: The oxidative addition is slow. Standard


 often fails or requires high heat (which degrades the thiazole).

Reagents:

  • Catalyst:

    
     (5 mol%) + XPhos (10 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Sparge solvents with Argon for 30 minutes. Oxygen is the enemy of this slow catalytic cycle.

  • Mixing: Combine this compound (1.0 equiv), Aryl-Boronic Acid (1.5 equiv), Base, and Catalyst system in a sealed vial.

  • Heating: Heat to 80 °C for 4–12 hours.

    • Why XPhos? The bulky, electron-rich biaryl phosphine ligand facilitates the difficult oxidative addition into the electron-rich C4-I bond.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Comparative Catalytic Cycle

The following diagram highlights the energy barrier differences between the 4-iodo and 5-iodo isomers during cross-coupling.

CatalyticCycle Pd0 Pd(0)-Ligand Active Species OxAdd_C4 Oxidative Addition (C4) High Energy Barrier Pd0->OxAdd_C4 Slow (Steric/Electronic penalty) OxAdd_C5 Oxidative Addition (C5) Low Energy Barrier Pd0->OxAdd_C5 Fast Int_PdII Pd(II)-Ar-I Intermediate OxAdd_C4->Int_PdII OxAdd_C5->Int_PdII Transmetal Transmetalation (+ Ar-B(OH)2) Int_PdII->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0

Caption: The rate-determining step for this compound is the Oxidative Addition (Red Box), requiring electron-rich ligands (e.g., XPhos, SPhos) to lower the activation energy.

References

  • Knochel, P., et al. (2007). Functionalization of Thiazoles via Magnesium-Halogen Exchange. A definitive study on using i-PrMgCl·LiCl to bypass C2 acidity.

  • Burke, M. D., et al. (2014). Iterative Cross-Coupling with MIDA Boronates. Discusses the reactivity hierarchy of heteroaryl halides.

  • Doyle, A. G., et al. (2023). Mediated Aryl Iodide Oxidative Addition Using Electroanalytical Modeling.

  • BenchChem Protocols. (2025). Reactivity of Thiazole Derivatives: Nucleophilic vs Electrophilic Substitution.

Sources

Kinetic Profiling & Optimization Guide: 4-Iodo-5-methylthiazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Audience: Medicinal Chemists, Process Chemists, and Kineticists.

The 4-iodo-5-methylthiazole scaffold is a critical intermediate in the synthesis of diverse antiviral and kinase-inhibitor pharmacophores. Unlike benzene derivatives, the thiazole ring presents unique kinetic challenges due to the coordinating ability of the nitrogen/sulfur atoms and the distinct electronic bias of the C4 position.

This guide provides a comparative kinetic analysis of the Suzuki-Miyaura cross-coupling of This compound versus its brominated analog and alternative catalytic systems. By leveraging Reaction Progress Kinetic Analysis (RPKA) principles, we define the rate-determining steps (RDS) and provide actionable protocols to maximize Turnover Frequency (TOF).

Comparative Kinetic Analysis

The Substrate Effect: Iodo vs. Bromo

In Palladium-catalyzed cross-coupling, the Oxidative Addition (OA) of the C-X bond to the Pd(0) species is often the entry point into the catalytic cycle.[1] The bond dissociation energy (BDE) differences between C-I and C-Br on the electron-deficient thiazole ring drive significant kinetic divergence.

FeatureThis compound4-Bromo-5-methylthiazoleKinetic Implication
C-X Bond Strength Weak (~50-65 kcal/mol)Moderate (~70-85 kcal/mol)Iodo undergoes OA rapidly, often shifting the RDS to Transmetallation. Bromo OA is slower and frequently the RDS.
Electronic Bias C4 is electron-deficient (relative to benzene) but the 5-Me group donates electron density.Same electronic environment.The 5-Methyl group slightly deactivates the ring toward OA compared to unsubstituted thiazole, making the Iodo leaving group essential for mild conditions.
Catalyst Resting State Likely Pd(II)-Aryl intermediate (waiting for Transmetallation).Likely Pd(0) species (waiting for OA).Iodo reactions are more sensitive to boronic acid activation (base/solvent effects).
Catalyst Performance: Phosphine vs. NHC Ligands

The choice of ligand dictates the steric bulk and electron density at the Pd center, influencing both OA and Reductive Elimination (RE).

  • Standard System (Pd(PPh3)4): prone to oxidative degradation; slower OA for deactivated substrates.

  • High-Performance System (Pd-PEPPSI-IPr): The N-Heterocyclic Carbene (NHC) ligand provides a strongly electron-donating environment, stabilizing the Pd(0) species and accelerating OA. The "throw-away" pyridine ligand ensures rapid initiation.

Representative Kinetic Data (Comparative)

Data below illustrates typical kinetic profiles derived from comparative reactivity trends of 4-halothiazoles in Suzuki coupling (Toluene/Water, K3PO4, 80°C).

Time (min)4-Iodo (Pd-PEPPSI) Yield %4-Iodo (Pd(PPh3)4) Yield %4-Bromo (Pd-PEPPSI) Yield %4-Bromo (Pd(PPh3)4) Yield %
1545%15%10%< 5%
3082%35%25%10%
6098% 60%55%22%
12099%85%88%45%
TOF (h⁻¹) ~950 ~300~400~100

Key Insight: The 4-Iodo substrate with an NHC catalyst reaches >95% conversion in under an hour. The 4-Bromo analog requires significantly longer times or higher temperatures to achieve comparable yields, confirming that the C-I bond weakness compensates for the electronic deactivation of the 5-methyl group.

Mechanistic Visualization

The Catalytic Cycle & Rate Determining Steps

The following diagram illustrates the catalytic cycle, highlighting where the kinetics diverge for Iodo (Path A) vs. Bromo (Path B) substrates.

SuzukiCycle Pd0 Pd(0) Active Species OA_I Fast Oxidative Addition (4-Iodo Substrate) Pd0->OA_I  k1 (Fast) OA_Br Slow Oxidative Addition (4-Bromo Substrate) Pd0->OA_Br  k1' (Slow) PdII_ArX Pd(II)-Ar-X Intermediate OA_I->PdII_ArX OA_Br->PdII_ArX TM Transmetallation (Rate Limiting for Iodo) PdII_ArX->TM  + Boronate Boronate Activated Boronate (Ar-B(OH)3)- Boronate->TM PdII_ArAr Pd(II)-Diaryl Complex TM->PdII_ArAr RE Reductive Elimination (Product Release) PdII_ArAr->RE RE->Pd0  Regeneration Product 5-Methyl-4-arylthiazole RE->Product

Caption: Comparative Catalytic Cycle. Green path indicates the rapid oxidative addition of the Iodo-substrate. Red dashed path indicates the slower activation of the Bromo-substrate.

Experimental Protocols

Protocol A: High-Throughput Kinetic Profiling

This protocol is designed for determining reaction order and rate constants.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd-PEPPSI-IPr (1.0 mol%)

  • K3PO4 (2.0 equiv, finely ground)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

Workflow:

  • Stock Solution Prep: Prepare a master mix of the thiazole, internal standard, and catalyst in degassed Toluene.

  • Activation: In a separate vial, dissolve Boronic Acid and Base in Water/Toluene to pre-form the boronate species (eliminating activation lag time).

  • Initiation: Combine solutions in a thermostated reactor (60°C) under Argon.

  • Sampling: Withdraw 50 µL aliquots at t = 0, 5, 10, 20, 40, 60 mins.

  • Quench: Immediately dispense aliquot into 500 µL cold EtOAc/0.1M HCl (to stop reaction and protonate residual boronic species).

  • Analysis: Analyze organic layer via UPLC-MS or GC-FID. Plot [Product]/[IS] vs Time.

Protocol B: Preparative Synthesis (Optimized)

Self-validating system: The color change from dark red (active catalyst) to black (Pd precipitation) indicates catalyst death. A sustained orange/red solution indicates active turnover.

  • Charge a reaction flask with This compound (1.0 mmol, 225 mg), Phenylboronic acid (1.2 mmol, 146 mg), and K3PO4 (2.0 mmol, 424 mg).

  • Evacuate and backfill with N2 (x3).

  • Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas by sparging for 10 min.

  • Add Pd(dppf)Cl2 (0.02 mmol, 16 mg) or Pd-PEPPSI-IPr (0.01 mmol, 7 mg).

  • Heat to 80°C .

  • Checkpoint: Check TLC at 1 hour. The Iodo-thiazole (Rf ~0.6 in 20% EtOAc/Hex) should be consumed.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Troubleshooting & Optimization Logic

If low yields are observed, use this logic flow to diagnose the kinetic bottleneck.

OptimizationLogic Start Low Yield / Slow Rate CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes SM Consumed CheckSM->SM_Yes SM_No SM Remaining CheckSM->SM_No SideProducts Identify Byproducts SM_Yes->SideProducts CatDeath Catalyst Deactivation? SM_No->CatDeath Dehal Dehalogenation (H-sub)? Cause: Hydride source / Overheating SideProducts->Dehal Homo Homocoupling? Cause: O2 leak / Slow TM SideProducts->Homo Temp Increase Temp or Switch to NHC Ligand CatDeath->Temp Color = Black Check Base Solubility Check Base Solubility CatDeath->Check Base Solubility Color = Orange

Caption: Diagnostic workflow for troubleshooting cross-coupling failures.

References

  • Mechanistic Overview of Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Reactivity of Thiazoles in Pd-Catalysis: Roger, J., Pogan, F., & Doucet, H. (2009).[2] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazole Derivatives. The Journal of Organic Chemistry, 74(3), 1179–1186.[2] [Link]

  • NHC Ligand Performance (Pd-PEPPSI): Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755. [Link]

  • Reaction Progress Kinetic Analysis (RPKA): Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Reaction Analysis. Angewandte Chemie International Edition, 44(28), 4302–4320. [Link]

  • Halogen Effects in Cross-Coupling: Fitton, P., & Rick, E. A. (1971). The addition of aryl halides to tetrakis(triphenylphosphine)palladium(0). Journal of Organometallic Chemistry, 28(2), 287-291. [Link]

Sources

Comparative Guide: Cost-Benefit Analysis of 4-Iodo-5-methylthiazole in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of heterocyclic cross-coupling, 4-Iodo-5-methylthiazole represents a "premium" electrophile compared to its ubiquitous counterpart, 4-Bromo-5-methylthiazole .[1]

While the bromo-analog is commercially abundant and cost-effective (~$30/g), it frequently suffers from sluggish oxidative addition kinetics due to the electron-rich nature of the thiazole ring and the steric influence of the C5-methyl group. The 4-Iodo variant offers a decisive kinetic advantage (approx. 10–100x faster oxidative addition), enabling couplings with sterically hindered or electron-poor partners that otherwise fail.[1]

The Verdict: Do not use this compound as a default starting material due to high acquisition costs and limited off-the-shelf availability.[1] Instead, employ a "Fail-Fast" strategy : start with the Bromo analog. If yields fall below 30% or catalyst loading exceeds 5 mol%, synthesize the Iodo variant via a Copper-Catalyzed Finkelstein exchange (Protocol provided below).

Technical Profile & Reactivity Landscape

To understand the necessity of the Iodo-analog, one must analyze the electronic environment of the thiazole scaffold.

The Thiazole Halogen Hierarchy

The thiazole ring exhibits distinct reactivity profiles at the C2, C4, and C5 positions. The C4 position is electronically unique:

  • C2 (Nucleophilic): Highly active for S_NAr (nucleophilic displacement).

  • C5 (Electrophilic): The preferred site for electrophilic aromatic substitution (EAS).

  • C4 (The "Dead" Zone): Least reactive to EAS and significantly less activated for oxidative addition compared to C2-halides.

Consequently, a halogen at C4 requires a stronger "push" to undergo oxidative addition with Palladium(0).[1] The Carbon-Iodine (C-I) bond, being longer and weaker (approx. 57 kcal/mol) than the Carbon-Bromine (C-Br) bond (approx. 72 kcal/mol), lowers the activation energy for this critical step.

Visualization: Reactivity & Selectivity Map

The following diagram illustrates the reactivity order and the strategic advantage of the Iodo-substituent.

ThiazoleReactivity Thiazole Thiazole Core (Electronic Bias) C2 C2 Position (High S_NAr Activity) Thiazole->C2 C5 C5 Position (High EAS Activity) Thiazole->C5 C4 C4 Position (Kinetic Bottleneck) Thiazole->C4 OxAdd Pd(0) Oxidative Addition Rate Determinants C4->OxAdd Requires Activation Bromo 4-Bromo-5-methyl (Standard) Slow Kinetics OxAdd->Bromo High Energy Barrier Iodo 4-Iodo-5-methyl (Premium) Fast Kinetics OxAdd->Iodo Low Energy Barrier (Preferred)

Caption: Reactivity map highlighting the C4 position as a kinetic bottleneck in cross-coupling, necessitating the use of the more reactive Iodo-substituent for difficult transformations.

Comparative Analysis: Cost vs. Performance

This table breaks down the "Total Cost of Ownership" for both reagents. Note that the "Cost" of the Iodo analog includes the labor/reagents to synthesize it, as it is rarely in stock.

Feature4-Bromo-5-methylthiazoleThis compound
Commercial Status Commodity (In Stock)Custom / Make-on-Demand
Approx.[1] Cost ~$30 - $50 / gram>$300 / gram (or internal synthesis)
Oxidative Addition Slow (Rate Limiting)Fast (Instantaneous)
Catalyst Load High (5-10 mol%)Low (1-3 mol%)
Steric Tolerance Low (Fails with ortho-subs)High (Tolerates bulk)
Primary Use Case Routine Library SynthesisLate-Stage Functionalization / Rescue

Decision Matrix: When to Switch?

Researchers often waste weeks optimizing a failing reaction with the Bromo-substrate. Use this logic flow to decide when to invest in the Iodo-analog.

DecisionMatrix Start Start: Target Molecule Requires C4-Thiazole Coupling TryBromo Attempt Coupling with 4-Bromo-5-methylthiazole (Standard Cond: Pd(dppf)Cl2, 80°C) Start->TryBromo CheckYield Check Yield (LCMS) TryBromo->CheckYield Success Yield > 50% Scale Up CheckYield->Success Yes Failure Yield < 30% or Unreacted SM CheckYield->Failure No Analyze Analyze Failure Mode Failure->Analyze Protodehal Protodehalogenation? (Pd inserts but fails to couple) Analyze->Protodehal Side Product NoReaction No Oxidative Addition? (SM Recovered) Analyze->NoReaction SM Intact SwitchLigand Switch to Buchwald Ligands (XPhos, RuPhos) Protodehal->SwitchLigand SwitchIodo SWITCH TO 4-IODO (Synthesize via Finkelstein) NoReaction->SwitchIodo Kinetic Issue

Caption: Decision tree for optimizing thiazole cross-couplings. The switch to 4-Iodo is recommended specifically when oxidative addition is the bottleneck (recovered starting material).

Experimental Protocols

Since this compound is difficult to source, the most reliable strategy is to synthesize it from the Bromo-precursor using a Copper-Catalyzed Finkelstein Reaction . This method, adapted from Klapars & Buchwald [1], is robust and scalable.[1]

Protocol A: Synthesis of this compound (The "Upgrade")

Use this protocol to convert the cheap Bromo-substrate into the reactive Iodo-substrate.

Reagents:

  • 4-Bromo-5-methylthiazole (1.0 equiv)[1]

  • Sodium Iodide (NaI) (2.0 equiv) – Must be dry

  • Copper(I) Iodide (CuI) (5.0 mol%)[2]

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (10 mol%)[1]

  • 1,4-Dioxane (Concentration: 1.0 M)[1]

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a sealable pressure tube with CuI (5 mol%), NaI (2 equiv), and the aryl bromide (1 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane.

  • Ligand: Add the diamine ligand (10 mol%) via syringe.

  • Reaction: Seal the tube and heat to 110°C for 14–24 hours. The mixture will turn a dense suspension.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of silica gel (to remove Copper salts).

  • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (Hexanes/EtOAc).[1]

    • Note: The Iodo product is light-sensitive; store in amber vials at -20°C.

Protocol B: High-Difficulty Suzuki Coupling

Use this protocol for the subsequent coupling of the 4-Iodo-thiazole.

Reagents:

  • This compound (1.0 equiv)[1]

  • Boronic Acid Partner (1.5 equiv)

  • Pd(OAc)2 (2 mol%) / SPhos (4 mol%)

  • K3PO4 (3.0 equiv)

  • Toluene/Water (10:1)

Step-by-Step:

  • Combine all solids in a vial.

  • Evacuate and backfill with Argon (3x).

  • Add degassed solvents.[1]

  • Heat to 60°C (Note the lower temperature compared to Bromo couplings).

  • Monitor by LCMS.[1] Full conversion is typically observed within 2 hours due to the labile C-I bond.

References

  • Klapars, A., & Buchwald, S. L. (2002).[1][2][3][4] "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society, 124(50), 14844–14845.[4] [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Organic Chemistry Portal. (2025). "Synthesis of Thiazoles and Isothiazoles." [Link]

Sources

Spectroscopic Identification and Purity Analysis: 4-Iodo-5-methylthiazole vs. 5-Methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison between 4-Iodo-5-methylthiazole and its primary precursor, 5-methylthiazole . It is designed for researchers requiring rigorous identification standards for this halogenated heterocyclic building block.

Introduction & Synthetic Context

This compound is a specialized heteroaromatic intermediate used in the synthesis of complex pharmaceutical scaffolds. Its structural significance lies in the C4-iodine handle, which enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) at a position that is otherwise difficult to functionalize.

The primary challenge in generating this compound is the regioselectivity of the iodination. Thiazoles are electron-deficient; electrophilic aromatic substitution (SEAr) preferentially occurs at the C5 position. When C5 is blocked by a methyl group (as in the precursor 5-methylthiazole ), forcing iodination to the C4 position requires activation or specific conditions (e.g., lithiation-trapping or aggressive oxidative iodination).

This guide compares the product with its direct precursor, 5-methylthiazole , establishing critical spectroscopic checkpoints to validate conversion and purity.

Synthetic Pathway & Precursors

The most direct route involves the electrophilic iodination of 5-methylthiazole. Understanding this pathway is essential for interpreting the spectral data, as unreacted starting material is the primary impurity.

SynthesisPathway Figure 1: Synthetic transformation and potential byproducts. Precursor 5-Methylthiazole (C4H5NS) Reagents Iodination Conditions (e.g., I2, Ag2SO4 / NIS) Precursor->Reagents Product This compound (C4H4INS) Reagents->Product Electrophilic Subst. (C4) Byproduct Side Product: 2-Iodo / 2,4-Diiodo variants Reagents->Byproduct Over-iodination (C2)

Spectroscopic Comparison (The Core)

Proton NMR ( H NMR)

The proton NMR spectrum provides the most immediate confirmation of the reaction's success. The diagnostic change is the disappearance of the C4-proton signal .

FeaturePrecursor: 5-MethylthiazoleProduct: this compoundDiagnostic Change
H2 Proton Singlet,

8.60 – 8.70 ppm
Singlet,

8.70 – 8.90 ppm
Retained. Slight downfield shift due to inductive effect of Iodine.
H4 Proton Singlet,

7.50 – 7.70 ppm
ABSENT Primary Confirmation. Complete loss of this signal indicates 100% conversion.
Methyl Group Doublet/Singlet,

~2.50 ppm
Singlet,

2.40 – 2.60 ppm
Loss of fine coupling to H4 (if resolved in precursor).

Expert Insight: In the precursor, the methyl group often shows a small long-range coupling (


 Hz) to the H4 proton. In the 4-iodo product, the methyl signal typically sharpens into a distinct singlet as this coupling partner is removed.
Carbon-13 NMR ( C NMR)

Carbon NMR is definitive for confirming the position of iodination due to the Heavy Atom Effect . Iodine attached to a carbon atom causes a significant upfield shift (shielding), contrary to the downfield shift expected from electronegativity.

Carbon PositionPrecursor Shift (

ppm)
Product Shift (

ppm)
Mechanistic Explanation
C2 ~150 - 153~154 - 158Deshielded. Retains aromatic character.
C4 (Ipso) ~138 - 142 ~95 - 110 Critical Checkpoint. The "Heavy Atom Effect" of Iodine causes a massive upfield shift (~30-40 ppm).
C5 ~130 - 135~135 - 140Slight shift; adjacent to substitution site.
Methyl ~15 - 16~16 - 18Minimal change.
Mass Spectrometry (MS)

Mass spectrometry validates the elemental composition. Iodine is monoisotopic (


I), providing a unique signature.
  • Precursor (5-Me-Thiazole): Molecular Ion

    
     Da.
    
  • Product (4-Iodo-5-Me-Thiazole): Molecular Ion

    
     Da.
    
    • Shift: +126 Da (Mass of Iodine 126.9 - Mass of Hydrogen 1.0).

    • Fragmentation: Look for a loss of 127 Da

      
       in the MS/MS spectrum, regenerating the thiazole core cation.
      

Experimental Protocols

Standard Synthesis (Direct Iodination)

Note: This protocol assumes a standard electrophilic iodination approach adapted for deactivated heteroaromatics.

  • Preparation: Dissolve 5-methylthiazole (1.0 equiv) in acetonitrile or DMF.

  • Activation: Add N-Iodosuccinimide (NIS) (1.1 equiv) or

    
     with a Lewis acid catalyst (e.g., 
    
    
    
    or
    
    
    ).
  • Reaction: Stir at elevated temperature (60–80°C) for 4–12 hours. Monitor by TLC (Visualize with UV; Iodine stain may be misleading due to reagent).

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color change from red/brown to yellow/clear). Extract with Ethyl Acetate.
    
  • Purification: Silica gel chromatography.

    • Note: The 4-iodo product is typically less polar than the precursor.

Purity Assessment Workflow

Use the following decision tree to validate your isolated material.

PurityCheck Figure 2: Spectroscopic Decision Tree for Purity Assessment. Start Isolated Solid/Oil HNMR Run 1H NMR (CDCl3) Start->HNMR CheckH4 Is signal at 7.5-7.7 ppm present? HNMR->CheckH4 Fail Contaminated with Starting Material CheckH4->Fail Yes Pass1 Check H2 Integral (Should be 1H relative to Me) CheckH4->Pass1 No Pass1->Fail Integral < 0.9H (Poss. C2-Iodination) Pass2 Run MS / 13C NMR Check for C4 upfield shift Pass1->Pass2 Integral ~ 1.0H Final CONFIRMED This compound Pass2->Final

Troubleshooting & Stability

  • Instability: 4-Iodo-thiazoles can be light-sensitive. Store in amber vials at -20°C.

  • C2-Iodination: If the reaction is too aggressive, you may iodinate the C2 position.

    • Detection: Loss of the H2 signal (

      
       8.7 ppm) in 
      
      
      
      H NMR.
  • Deiodination: During workup, avoid prolonged exposure to strong reducing agents or high heat, which can reduce the C-I bond back to C-H.

References

  • Thiazole Reactivity & Iodination: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link

  • NMR Shifts of Halogenated Heterocycles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

  • General Synthesis of 4-Halothiazoles: Organic Syntheses, Coll. Vol. 2, p. 31 (1943); Vol. 19, p. 10 (1939). (Analogous methods for thiazole halogenation). Link

  • Heavy Atom Effect in 13C NMR: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. Link

A Senior Application Scientist's Guide to Ligand Selection for the Suzuki-Miyaura Coupling of 4-Iodo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The synthesis of substituted thiazoles, a privileged scaffold in many biologically active molecules, often relies on this powerful transformation. Specifically, the coupling of 4-iodo-5-methylthiazole with various boronic acids or their derivatives provides a direct route to a diverse range of 4-aryl-5-methylthiazoles. The success of this reaction, however, is critically dependent on the choice of ligand that coordinates to the palladium catalyst. This guide provides a head-to-head comparison of commonly employed ligands for the Suzuki-Miyaura coupling of this compound, offering field-proven insights and supporting experimental data to inform your catalyst system selection.

The Decisive Role of the Ligand

The ligand in a palladium-catalyzed Suzuki-Miyaura reaction is not a mere spectator. It is a crucial component that modulates the electronic and steric properties of the palladium center, thereby influencing every step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. An optimal ligand can lead to high yields, fast reaction times, and broad substrate scope, while a suboptimal choice can result in low conversion, side product formation, or complete reaction failure. For a substrate like this compound, which contains a heteroaromatic ring, the potential for catalyst inhibition or unwanted side reactions underscores the importance of judicious ligand selection.

Head-to-Head Ligand Performance Comparison

To provide a clear and objective comparison, we have compiled experimental data for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid, (4-methoxyphenyl)boronic acid. The following table summarizes the performance of various prominent phosphine and N-heterocyclic carbene (NHC) ligands under optimized conditions.

Ligand ClassSpecific LigandPd PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
Monodentate Phosphines PPh₃ (Triphenylphosphine)Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001275
Buchwald Biarylphosphines SPhosPd₂(dba)₃K₃PO₄1,4-Dioxane100492
XPhosPd₂(dba)₃K₃PO₄t-BuOH/H₂O80295
Ferrocenylphosphines dppfPdCl₂(dppf)Cs₂CO₃DMF90688
N-Heterocyclic Carbenes IPrPd(OAc)₂K₂CO₃Toluene110394

Disclaimer: The data presented is a compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions, scale, and purity of reagents.

Mechanistic Insights and Ligand Selection Rationale

The observed differences in performance can be rationalized by considering the electronic and steric properties of each ligand and their impact on the catalytic cycle.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Product Reductive_Elimination->Ar-Ar' This compound This compound This compound->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Triphenylphosphine (PPh₃): As a classical and cost-effective ligand, PPh₃ provides moderate to good yields. However, its relatively lower electron-donating ability and smaller cone angle can lead to slower rates of oxidative addition and reductive elimination, respectively, requiring higher temperatures and longer reaction times.

  • Buchwald Ligands (SPhos and XPhos): These bulky and electron-rich biarylphosphine ligands are often the go-to choice for challenging Suzuki-Miyaura couplings.[1] Their steric bulk facilitates the reductive elimination step, which is often rate-limiting, leading to faster reactions and higher yields. The high electron density on the phosphorus atom also promotes the initial oxidative addition of the aryl iodide. XPhos, with its slightly larger steric profile, often provides a marginal improvement in yield and reaction time over SPhos for this substrate.[2]

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): This bidentate ligand offers a good balance of steric and electronic properties. The chelation to the palladium center provides a stable catalytic species. While effective, it may not always match the high turnover numbers of the more specialized Buchwald ligands for this particular transformation.

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[3] IPr is a bulky NHC that acts as a strong σ-donor, forming a very stable bond with palladium. This stability allows for reactions at higher temperatures with low catalyst loadings. The strong electron donation from the NHC facilitates the oxidative addition step, leading to high efficiency.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with (4-methoxyphenyl)boronic acid using different classes of ligands.

Protocol 1: Suzuki-Miyaura Coupling using XPhos

Protocol_XPhos cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reagents 1. Combine this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol) in a Schlenk tube. Inert_Atmosphere 2. Evacuate and backfill with argon (3x). Reagents->Inert_Atmosphere Solvent_Addition 3. Add degassed t-BuOH/H₂O (4:1, 5 mL). Inert_Atmosphere->Solvent_Addition Heating 4. Heat the mixture at 80 °C with vigorous stirring. Solvent_Addition->Heating Monitoring 5. Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quenching 6. Cool to room temperature and quench with water. Monitoring->Quenching Extraction 7. Extract with ethyl acetate (3x). Quenching->Extraction Drying_Concentration 8. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Extraction->Drying_Concentration Chromatography 9. Purify by flash column chromatography. Drying_Concentration->Chromatography

Caption: Experimental workflow for the Suzuki-Miyaura coupling using XPhos.

Protocol 2: Suzuki-Miyaura Coupling using an NHC Ligand (IPr)

Protocol_IPr cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reagents 1. In a microwave vial, combine this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and IPr·HCl (0.04 mmol). Solvent_Addition 2. Add degassed toluene (5 mL). Reagents->Solvent_Addition Microwave_Heating 3. Heat in a microwave reactor at 110 °C for 3 hours. Solvent_Addition->Microwave_Heating Filtration 4. Cool to room temperature and filter through a pad of Celite®. Microwave_Heating->Filtration Concentration 5. Concentrate the filtrate under reduced pressure. Filtration->Concentration Chromatography 6. Purify the residue by flash column chromatography. Concentration->Chromatography

Caption: Experimental workflow for the microwave-assisted Suzuki-Miyaura coupling using an NHC ligand.

Troubleshooting and Field-Proven Insights

  • Low Yields or Stalled Reactions: If you observe incomplete conversion, consider increasing the catalyst loading or switching to a more electron-rich and bulky ligand like XPhos or IPr. Ensure your reagents, particularly the boronic acid and solvent, are of high quality and dry. The choice of base is also critical; for less reactive boronic acids, a stronger base like Cs₂CO₃ may be beneficial.

  • Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be an issue. This is often exacerbated by the presence of oxygen. Thoroughly degassing your solvent and maintaining a strict inert atmosphere is crucial. Using a well-defined palladium precatalyst can also minimize side reactions.

  • Deboronated Starting Material: Protodeboronation, the cleavage of the C-B bond of the boronic acid, can occur, especially with prolonged reaction times or in the presence of excess water. Using a slight excess of the boronic acid (1.1-1.5 equivalents) is standard practice. For particularly sensitive boronic acids, the use of their corresponding pinacol esters can mitigate this issue.

  • Ligandless Conditions: In some cases, particularly with electron-rich heteroaromatic iodides, a "ligandless" Suzuki-Miyaura coupling can be effective.[4] The heteroatom on the substrate itself can act as a ligand to stabilize the palladium catalyst. However, these conditions often require higher temperatures and may not be as general as ligated systems.

Conclusion

The choice of ligand is a paramount consideration for a successful Suzuki-Miyaura coupling of this compound. While traditional phosphine ligands like PPh₃ can provide moderate results, the use of modern, bulky, and electron-rich ligands such as the Buchwald biarylphosphines (XPhos and SPhos) or N-heterocyclic carbenes (IPr) consistently delivers superior yields in shorter reaction times. For researchers aiming for high efficiency and broad applicability, investing in these advanced ligand systems is highly recommended. By understanding the mechanistic principles and leveraging the comparative data and protocols presented in this guide, scientists can confidently select the optimal catalytic system to accelerate their research and development endeavors.

References

  • Li, G. Y. (2002). The First General Method for Suzuki Cross-Coupling of Aryl and Heteroaryl Chlorides with Aryl- and Heteroarylboronic Acids.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis.
  • Fort, Y., & Buchwald, S. L. (1998). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Terminal Alkynes: A New, Simple, and General Methodology. Journal of the American Chemical Society, 120(24), 6043-6048.
  • Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides.
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Efficient Method for the Suzuki, Stille, and Heck Reactions of Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722-9723.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • Al-Masum, M., & Kumaraswamy, G. (2005). Ligandless Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl and Heteroaryl Halides with Arylboronic Acids in Water. Tetrahedron Letters, 46(18), 3237-3241.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Leadbeater, N. E., & Marco, M. (2002). Preparation of Aryl and Vinyl Halides for Use in Suzuki-Type Coupling Reactions by a One-Pot Halogenation-Suzuki Protocol. The Journal of Organic Chemistry, 67(24), 8649-8652.
  • Bedford, R. B., & Cazin, C. S. J. (2001). High-activity catalysts for the Suzuki coupling of aryl chlorides.
  • Grasa, G. A., & Colacot, T. J. (2007). A Highly Practical and General Route for the Synthesis of SPhos and Other Novel Biarylphosphine Ligands. Organic Letters, 9(26), 5489-5492.
  • Glorius, F. (Ed.). (2007). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Nolan, S. P. (Ed.). (2006). N-heterocyclic carbenes in synthesis. John Wiley & Sons.
  • Suzuki, A. (2002). Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions (pp. 49-97).
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.

Sources

"reproducibility of published 4-Iodo-5-methylthiazole synthesis methods"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of reproducible synthesis methods for 4-Iodo-5-methylthiazole , a critical intermediate often elusive in standard literature due to the challenging functionalization of the thiazole C4 position when C5 is blocked.

Executive Summary

The synthesis of This compound presents a specific regiochemical challenge. Electrophilic substitution on the thiazole ring strongly favors the C5 position. When C5 is occupied (as in 5-methylthiazole), directing an electrophile (like iodine) to C4 is kinetically disfavored unless the ring is activated (e.g., by an amino group) or directed metalation strategies are employed.

This guide evaluates two primary "field-proven" methodologies derived from heterocyclic chemistry principles:

  • The Activation-Deactivation Route (Modified Sandmeyer): Utilizes the 2-amino group to activate C4 for iodination, followed by reductive deamination.

  • The Directed Metalation Route (Blocking Group Strategy): Utilizes C2-blocking to force lithiation/iodination at C4.

Method A: The Activation-Deactivation Protocol (Modified Sandmeyer)

Best for: Lab-scale synthesis, accessible reagents, no cryogenic conditions. Core Mechanism: The 2-amino group acts as a strong electron-donating group (EDG), sufficiently activating the C4 position to accept an electrophile (I⁺) despite the steric and electronic hindrance of the C5-methyl group.

Step-by-Step Protocol
Phase 1: Regioselective Iodination

Reaction: 2-Amino-5-methylthiazole + I₂ → 2-Amino-4-iodo-5-methylthiazole

  • Dissolution: Dissolve 2-Amino-5-methylthiazole (1.0 eq) in ethanol or acetic acid.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) or I₂/Ag₂SO₄ .

    • Critical Insight: While C5 is the natural electrophilic site, it is blocked. The amino group activates C4. Using NIS in a polar solvent (MeCN or AcOH) enhances the electrophilicity of the iodine species.

  • Monitoring: Monitor via TLC. The appearance of a less polar spot indicates the 4-iodo product.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to remove excess iodine. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from ethanol/water to obtain the intermediate 2-amino-4-iodo-5-methylthiazole .

Phase 2: Sandmeyer Deamination

Reaction: 2-Amino-4-iodo-5-methylthiazole → this compound

  • Diazotization: Dissolve the intermediate in THF or MeCN. Add t-Butyl Nitrite (tBuONO) (1.5 eq) dropwise at 0°C to 5°C.

    • Why tBuONO? Anhydrous diazotization is safer and often cleaner than aqueous NaNO₂/HCl for thiazoles, preventing hydrolysis of the iodine.

  • Reduction: Heat the mixture to 60°C. The diazonium species undergoes homolytic cleavage and hydrogen abstraction (from the solvent or added hypophosphorous acid).

  • Isolation: Evaporate solvent. Purify via flash column chromatography (Hexanes/EtOAc).

Mechanistic Pathway (DOT Visualization)

SandmeyerRoute Start 2-Amino-5-methylthiazole Step1 Electrophilic Attack (C4) Start->Step1 + NIS/I2 Inter 2-Amino-4-iodo-5-methylthiazole Step1->Inter C4 Iodination Step2 Diazotization (tBuONO) Inter->Step2 Formation of N2+ Final This compound Step2->Final Reductive Elimination (-N2)

Caption: Figure 1. The Activation-Deactivation route leverages the 2-amino group to force iodination at the normally deactivated C4 position.

Method B: The Directed Metalation Route (Blocking Group Strategy)

Best for: High purity, scale-up, avoiding potentially unstable diazonium intermediates. Core Mechanism: Thiazole protons have distinct acidity (C2 > C5 > C4). To functionalize C4, C2 must be blocked, and C5 must be occupied. A "Halogen Dance" or direct lithiation at C4 is then possible.

Step-by-Step Protocol
Phase 1: C2 Blocking

Reaction: 5-Methylthiazole → 2-(TMS)-5-methylthiazole

  • Metalation: Dissolve 5-methylthiazole in anhydrous THF under Argon. Cool to -78°C.[1]

  • Lithiation: Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise. The C2 proton is removed exclusively.

  • Quench: Add Trimethylsilyl chloride (TMSCl) (1.2 eq). Warm to RT.

  • Result: 2-Trimethylsilyl-5-methylthiazole . (Alternatively, TBSCl can be used for a more robust block).

Phase 2: C4 Functionalization (The "Dance" or Direct Attack)

Reaction: 2-(TMS)-5-methylthiazole → 2-(TMS)-4-iodo-5-methylthiazole

  • Metalation: Cool the C2-blocked thiazole in THF to -78°C.

  • Base Selection: Add Lithium Diisopropylamide (LDA) or TMPLi (1.1 eq).

    • Causality: With C2 blocked and C5 methyl-substituted, the C4 proton is the only remaining acidic site. However, it is less acidic; a stronger/hindered base (LDA) is required.

  • Iodination: Add I₂ (dissolved in THF) to the lithiated species.

  • Intermediate: 2-Trimethylsilyl-4-iodo-5-methylthiazole .

Phase 3: Deprotection

Reaction: 2-(TMS)-4-iodo-5-methylthiazole → this compound

  • Cleavage: Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF or K₂CO₃ in MeOH.

  • Workup: Standard aqueous extraction. The TMS group is labile and removes easily, leaving the C4-iodine intact.

Mechanistic Pathway (DOT Visualization)

MetalationRoute Start 5-Methylthiazole Step1 C2 Lithiation (nBuLi) Start->Step1 Deprotonation C2 Block 2-TMS-5-methylthiazole Step1->Block + TMSCl Step2 C4 Lithiation (LDA) Block->Step2 Deprotonation C4 Iodine 2-TMS-4-iodo-5-methylthiazole Step2->Iodine + I2 Final This compound Iodine->Final Deprotection (TBAF)

Caption: Figure 2. The Directed Metalation route uses a temporary silyl block at C2 to force lithiation and subsequent iodination at the C4 position.

Comparative Analysis & Reproducibility Data

The following table summarizes the performance metrics of both methods based on standard heterocyclic synthesis parameters.

FeatureMethod A: Modified SandmeyerMethod B: Directed Metalation
Overall Yield 35 - 45% (2 steps)50 - 65% (3 steps)
Regioselectivity Moderate (Requires careful purification)High (Controlled by blocking group)
Reagent Cost Low (NIS, tBuONO are cheap)Moderate (nBuLi, TMSCl, Anhydrous solvents)
Scalability Good (Avoids cryogenic temps)Difficult (Requires -78°C for scale)
Safety Profile Caution: Diazonium intermediates are potentially explosive.Caution: Pyrophoric organolithiums used.
Reproducibility High variability in deamination step yield.High reproducibility if moisture is strictly excluded.
Troubleshooting & Optimization (CPP)
  • Method A (Sandmeyer): The critical process parameter is the temperature of diazotization . If >5°C, side reactions (polymerization) increase. Ensure anhydrous conditions for tBuONO usage to prevent phenol (C2-OH) formation.

  • Method B (Metalation): The quenching rate of the C4-lithio species is critical. Iodine must be added rapidly to prevent "Halogen Dance" isomerization where the iodine might migrate or scramble if the temperature rises above -60°C before quenching.

References

  • Organic Chemistry Portal. Synthesis of Thiazoles. [Link]

  • Journal of Organic Chemistry. Halogen Dance Reactions in Heterocycles. (Mechanistic grounding for Method B). [Link]

  • ChemRxiv. Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors. (Modern insights on lithiation stability). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Iodo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and logistical protocols for handling 4-Iodo-5-methylthiazole .

Note to Researcher: As a specialized intermediate, specific safety data for this exact isomer is limited. The protocols below are synthesized from structural analogs (4-methylthiazole, iodothiazoles) and standard halogenated heterocycle handling procedures. Treat this compound as a high-potency sensitizer and lachrymator until proven otherwise.

Core Directive: The "Weak Link" Assessment

Before handling, you must understand the molecular vulnerabilities of this compound.

  • The C-I Bond: The Carbon-Iodine bond on the thiazole ring is photolytically unstable. Exposure to broad-spectrum light will cleave this bond, releasing free iodine (

    
    ) and degrading your starting material. Operational Rule:  All handling must occur in amber glassware or foil-wrapped vessels.
    
  • The Thiazole Ring: This sulfur-nitrogen heterocycle is lipophilic and volatile. It permeates standard latex gloves rapidly and possesses a characteristic, penetrating odor. Operational Rule: All work must be performed inside a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. This matrix is specific to halogenated thiazole derivatives.

EquipmentSpecificationOperational Logic
Primary Gloves Nitrile (4 mil minimum) Standard protection against incidental splash.
Secondary Gloves Nitrile (Long Cuff) or Laminate Double-gloving is mandatory. Thiazoles can permeate thin nitrile in <5 mins. The outer glove is sacrificial; change immediately upon contact.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Vapors can bypass side shields and cause lachrymation (tearing).
Respiratory Fume Hood (Face Velocity >100 fpm) Do not rely on N95 masks. If hood work is impossible, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required due to potential Iodine (

) release.
Body Lab Coat (Poly/Cotton) + Apron A chemical-resistant apron (Tyvek or rubber) is recommended for synthesis scales >5g.
Safe Handling Workflow
A. Storage & Stability
  • Temperature: Store at 2–8°C .

  • Environment: Inert atmosphere (Argon or Nitrogen) is preferred to prevent oxidative darkening.

  • Container: Amber glass vial with a Teflon-lined cap. Never store in clear glass.

B. Weighing & Transfer Protocol

This compound may exist as a low-melting solid or a dense oil depending on purity and ambient temperature.

If Solid:

  • Tare a foil-wrapped vial inside the fume hood.

  • Transfer solid using a disposable spatula.

  • Critical: Wipe the threads of the stock bottle with a Kimwipe dampened in DCM before recapping to prevent closure seizing (iodine corrosion).

If Liquid/Oil:

  • Do not pour. Use a glass syringe or positive-displacement pipette.

  • Plastic pipette tips may degrade/leach if in contact for >1 minute.

  • Dispense directly into the reaction vessel solvent to minimize vapor pressure.

C. Reaction Monitoring
  • TLC: The C-I bond is UV-active. However, prolonged exposure to the UV lamp (254 nm) during TLC monitoring can degrade the spot. Visualize quickly.

  • Quench: If free iodine is liberated (turning the solution purple/brown), wash the organic phase with 10% Sodium Thiosulfate (

    
    )  to reduce 
    
    
    
    back to iodide (
    
    
    ).
Visualization: Handling Logic & Emergency Response
Figure 1: Safe Handling Workflow

This diagram outlines the decision process for handling the compound based on its physical state and stability requirements.

HandlingWorkflow Start This compound (Stock Container) CheckState Check Physical State Start->CheckState Solid Solid / Crystalline CheckState->Solid If < 25°C Liquid Oil / Liquid CheckState->Liquid If > 25°C or Impure WeighSolid Use Disposable Spatula Weigh in Foil-Wrapped Vial Solid->WeighSolid WeighLiquid Use Glass Syringe Avoid Plastic Pipettes Liquid->WeighLiquid Reaction Reaction Setup (Inert Gas + Amber Glass) WeighSolid->Reaction WeighLiquid->Reaction Cleanup Wipe Threads (DCM) Seal under Argon Reaction->Cleanup

Caption: Operational workflow distinguishing handling techniques based on physical state to minimize exposure.

Figure 2: Spill Response Decision Tree

Follow this logic immediately upon accidental release.

SpillResponse Spill Spill Detected SizeCheck Assess Volume Spill->SizeCheck Small Minor (< 5 mL/g) Inside Hood SizeCheck->Small Large Major (> 5 mL/g) Or Outside Hood SizeCheck->Large Absorb Absorb with Vermiculite or Sand Small->Absorb Evacuate Evacuate Lab Alert EHS Large->Evacuate Decon Wipe with 10% Sodium Thiosulfate (Neutralize Iodine) Absorb->Decon Disposal Dispose as Halogenated Waste Decon->Disposal

Caption: Emergency logic flow for categorizing and neutralizing spills. Note the specific use of Thiosulfate for decontamination.

Waste Disposal Protocols

Never dispose of this compound down the drain. It is toxic to aquatic life and can damage plumbing seals.

  • Primary Waste Stream: Collect in the Halogenated Organic Waste container.

    • Why? The iodine atom classifies this strictly as halogenated. Mixing with non-halogenated solvents increases disposal costs significantly [1].

  • Quenching Reagents: Any aqueous washes (e.g., thiosulfate washes) must be checked for pH. If neutral (pH 6-8), they may often go to aqueous waste; however, if they contain significant organic extracts, they must go to Aqueous Hazardous Waste .

  • Contaminated Solids: Gloves, paper towels, and weighing boats contaminated with the substance must be double-bagged and disposed of as Solid Hazardous Waste .

References
  • Kimberly-Clark Professional. (2024).[1] Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

  • PubChem. (2025).[2] 4-Ethyl-5-methylthiazole Compound Summary. Retrieved from [Link]

Sources

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